molecular formula C24H40N4O9P2 B12382750 VP-U-6

VP-U-6

Katalognummer: B12382750
Molekulargewicht: 590.5 g/mol
InChI-Schlüssel: JBUSRFDGBSMOGG-DXCBCJDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VP-U-6 is a useful research compound. Its molecular formula is C24H40N4O9P2 and its molecular weight is 590.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H40N4O9P2

Molekulargewicht

590.5 g/mol

IUPAC-Name

3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C24H40N4O9P2/c1-8-34-39(31,35-9-2)16-12-19-21(37-38(33-15-10-13-25)28(17(3)4)18(5)6)22(32-7)23(36-19)27-14-11-20(29)26-24(27)30/h11-12,14,16-19,21-23H,8-10,15H2,1-7H3,(H,26,29,30)/b16-12+/t19-,21?,22+,23-,38?/m1/s1

InChI-Schlüssel

JBUSRFDGBSMOGG-DXCBCJDPSA-N

Isomerische SMILES

CCOP(=O)(/C=C/[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC

Kanonische SMILES

CCOP(=O)(C=CC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Function of VP-U-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP-U-6 is a chemically modified nucleoside analog designed for incorporation into synthetic oligonucleotides.[1][2] Extensive analysis of publicly available data, including chemical supplier information and patent literature, reveals that this compound is not a standalone therapeutic agent with a direct pharmacological mechanism of action. Instead, its core function lies in its role as a specialized building block for the synthesis of small interfering RNA (siRNA) conjugates.[3][4][5][6][7] This guide elucidates the mechanism through which this compound contributes to the therapeutic action of siRNA, a technology at the forefront of precision medicine.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is compiled from commercially available data.[1][2][8]

PropertyValueReference
Chemical Name This compound[1][2][8]
Molecular Formula C24H40N4O9P2[1][2]
Molecular Weight 590.54 g/mol [1][2]
CAS Number 2361324-80-1[1][2]
Description A nucleoside analog for oligonucleotide synthesis.[1][2]

The Central Mechanism: RNA Interference (RNAi)

To comprehend the function of this compound, it is essential to first understand the mechanism of RNA interference (RNAi). RNAi is a natural biological process in which RNA molecules regulate gene expression by inhibiting the translation of specific messenger RNA (mRNA) molecules. The key players in this process are siRNAs.

The general workflow of the RNAi pathway is as follows:

  • Introduction of siRNA: A short, double-stranded RNA (dsRNA) molecule, known as an siRNA, is introduced into the cytoplasm of a cell.

  • RISC Loading: The siRNA is recognized and loaded into a multi-protein complex called the RNA-induced silencing complex (RISC).

  • Strand Separation: The dsRNA is unwound, and one strand (the passenger strand) is cleaved and discarded. The other strand (the guide strand) remains associated with the RISC.

  • Target Recognition: The guide strand, as part of the active RISC, scans for and binds to mRNA molecules that have a complementary sequence.

  • mRNA Cleavage: Upon successful binding, the RISC cleaves the target mRNA.

  • Gene Silencing: The cleaved mRNA is subsequently degraded, preventing it from being translated into a protein. This effectively silences the expression of the target gene.

Below is a diagram illustrating the RNA interference pathway.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA (dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Active_RISC Active RISC (with guide strand) RISC_loading->Active_RISC Passenger strand degraded Cleavage mRNA Cleavage Active_RISC->Cleavage Target_mRNA Target mRNA Target_mRNA->Cleavage Degraded_mRNA Degraded mRNA Cleavage->Degraded_mRNA No_Protein No Protein Synthesis Degraded_mRNA->No_Protein

Caption: The RNA interference (RNAi) pathway initiated by siRNA.

The Role of this compound in Enhancing siRNA Therapeutics

This compound is utilized as a modified nucleoside monomer during the chemical synthesis of siRNA molecules.[3][4][5][6][7] The incorporation of such modified nucleosides is a critical strategy in the development of oligonucleotide therapeutics. While specific experimental data on the performance of this compound is not publicly available, the rationale for using modified nucleosides in siRNA is well-established.

The primary objectives of incorporating modified nucleosides like this compound into an siRNA duplex are:

  • Increased Stability: Unmodified RNA is rapidly degraded by nucleases present in the bloodstream and within cells. Chemical modifications to the nucleosides can protect the siRNA from enzymatic degradation, thereby increasing its half-life and therapeutic window.

  • Enhanced Binding Affinity: Modifications can alter the conformational properties of the siRNA duplex, potentially leading to stronger and more specific binding to the target mRNA. This can improve the efficiency of gene silencing.

  • Reduced Off-Target Effects: By fine-tuning the structure of the siRNA, off-target effects, where the siRNA inadvertently silences unintended genes, can be minimized.

  • Improved Pharmacokinetic Properties: Modifications can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the siRNA, leading to better drug delivery and efficacy.

  • Evasion of Innate Immune Response: The introduction of foreign dsRNA can trigger an innate immune response. Chemical modifications can help the siRNA evade recognition by the immune system, reducing potential toxicity.

The logical relationship of how this compound contributes to the therapeutic effect of an siRNA is depicted below.

VPU6_Function cluster_properties Enhanced Properties VPU6 This compound (Modified Nucleoside Monomer) Oligo_Synthesis Oligonucleotide Synthesis VPU6->Oligo_Synthesis Modified_siRNA Modified siRNA Conjugate Oligo_Synthesis->Modified_siRNA Stability Increased Nuclease Resistance Modified_siRNA->Stability Binding Improved Target Affinity Modified_siRNA->Binding Immunity Reduced Immunogenicity Modified_siRNA->Immunity Therapeutic_Effect Enhanced Therapeutic Effect (Gene Silencing) Stability->Therapeutic_Effect Binding->Therapeutic_Effect Immunity->Therapeutic_Effect

Caption: The role of this compound in enhancing siRNA therapeutic properties.

Experimental Protocols for Evaluating Modified siRNAs

The evaluation of siRNAs containing modified nucleosides like this compound involves a series of in vitro and in vivo experiments to assess their efficacy, stability, and safety. The following are representative protocols for key experiments.

In Vitro Nuclease Stability Assay

Objective: To determine the stability of the modified siRNA in the presence of nucleases.

Methodology:

  • Prepare solutions of the modified siRNA and an unmodified control siRNA at a known concentration.

  • Incubate the siRNAs in human serum or a solution containing a specific nuclease (e.g., RNase A) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the degradation reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

  • Analyze the integrity of the siRNA at each time point using gel electrophoresis (e.g., PAGE) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of intact siRNA remaining at each time point to determine the degradation rate and half-life.

Target mRNA Knockdown Efficiency Assay

Objective: To measure the ability of the modified siRNA to silence the target gene.

Methodology:

  • Culture a cell line that expresses the target gene.

  • Transfect the cells with varying concentrations of the modified siRNA and a control siRNA using a suitable transfection reagent.

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for mRNA knockdown.

  • Isolate total RNA from the cells.

  • Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression level of the target mRNA relative to a housekeeping gene.

  • Calculate the percentage of mRNA knockdown for each siRNA concentration to determine the IC50 (the concentration at which 50% of the target mRNA is silenced).

Western Blot Analysis for Protein Knockdown

Objective: To confirm that the reduction in mRNA levels translates to a decrease in protein expression.

Methodology:

  • Following the same transfection protocol as in 5.2, lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein knockdown.

Conclusion

This compound is a specialized chemical entity that functions as a modified nucleoside for the synthesis of therapeutic siRNA oligonucleotides. Its mechanism of action is indirect; by being incorporated into an siRNA sequence, it is designed to enhance the stability, efficacy, and safety profile of the resulting siRNA drug. The ultimate therapeutic effect of an siRNA containing this compound is achieved through the RNA interference pathway, leading to the specific silencing of a target gene. Further research and publication of specific experimental data are required to fully elucidate the quantitative impact of this compound on the performance of siRNA conjugates.

References

VP-U-6: A Technical Guide to a Modified Uracil Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP-U-6, systematically named 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl]uracil, is a highly modified uracil nucleoside analogue designed for specialized applications in oligonucleotide synthesis. Its intricate structure, featuring a phosphoramidite group for solid-phase synthesis, a modified sugar backbone, and a phosphonate functionality, confers unique chemical properties to the resulting oligonucleotides. These modifications are engineered to enhance stability, binding affinity, and resistance to enzymatic degradation, making this compound a valuable building block in the development of therapeutic and diagnostic oligonucleotides, including antisense therapies and RNA interference (RNAi) agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental considerations for the use of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several key modifications to the standard uridine nucleoside. These modifications are pivotal to its function as a specialized building block in oligonucleotide synthesis.

Core Structure:

The fundamental structure is a uracil base linked to a modified ribofuranose sugar. The key modifications include:

  • Phosphoramidite Group: A bis(diisopropylamino)(2-cyanoethoxy)phosphino group at the 3'-O position of the sugar. This reactive moiety is essential for the phosphoramidite method of solid-phase oligonucleotide synthesis, enabling the sequential addition of nucleotide units to a growing oligonucleotide chain.

  • Modified Sugar Moiety: The ribofuranose ring is modified at several positions:

    • A 2'-O-methyl group, which is known to increase the binding affinity of oligonucleotides to their complementary RNA targets and enhance nuclease resistance.

    • A 5,6-dideoxy-hex-5-enofuranosyl ring, indicating a double bond within the sugar backbone.

  • Phosphonate Group: A diethoxyphosphinyl group at the 6' position. This phosphonate modification can further enhance the nuclease resistance of the resulting oligonucleotide.

Quantitative Data
PropertyValueSource
Chemical Name 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phosphino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl]uracilBOC Sciences
CAS Number 2361324-80-1MedchemExpress[1]
Molecular Formula C24H40N4O9P2BOC Sciences
Molecular Weight 590.54 g/mol MedchemExpress[1], BOC Sciences
Purity ≥95%BOC Sciences
Storage Store at -20°C in an inert atmosphere.MedchemExpress[1]

Note: Specific experimental data such as NMR and mass spectrometry are not publicly available in the searched literature. The data presented is based on supplier information.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, its application in oligonucleotide synthesis follows the well-established solid-phase phosphoramidite method.

General Protocol for Incorporation of this compound into an Oligonucleotide using Solid-Phase Synthesis

This protocol outlines the key steps for incorporating a modified phosphoramidite like this compound into a custom oligonucleotide sequence on an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-ethylthiotetrazole)[2]

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonia and methylamine)

Procedure:

  • Preparation: Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).[2] Load the solutions onto the appropriate ports of the DNA/RNA synthesizer.

  • Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed using the deblocking solution.[3][4] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. b. Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][3] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[3] d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.[3][4]

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.

Potential Applications and Mechanism of Action

The structural modifications of this compound suggest its utility in creating oligonucleotides with enhanced therapeutic potential.

RNA Interference (RNAi)

The 2'-O-methyl modification in this compound is known to increase the stability of siRNA and miRNA and improve their binding affinity to target RNA.[] This suggests that oligonucleotides incorporating this compound could be potent triggers of the RNAi pathway for gene silencing applications.[6]

Hypothesized Signaling Pathway in RNAi: An siRNA duplex containing a this compound modified strand would be introduced into a cell. The duplex is recognized by the Dicer enzyme complex and processed. The guide strand, potentially the one containing the this compound modification, is then loaded into the RNA-Induced Silencing Complex (RISC). The enhanced stability and binding affinity from the this compound modification would facilitate the binding of the RISC to the target mRNA, leading to its cleavage and subsequent gene silencing.

RNAi_Pathway siRNA siRNA with this compound Dicer Dicer Complex siRNA->Dicer RISC_loading RISC Loading Dicer->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Hypothesized RNAi pathway involving a this compound modified siRNA.

Antisense and Antiviral Applications

The modifications in this compound, which provide resistance to nuclease degradation, are highly desirable for antisense oligonucleotides. These oligonucleotides function by binding to specific mRNA sequences and inhibiting translation. Furthermore, nucleoside analogues are a cornerstone of antiviral therapies. The unique structure of this compound makes it a candidate for investigation as a viral replication inhibitor, potentially by targeting viral polymerases.[]

Experimental Workflow for Evaluating Antiviral Activity:

Antiviral_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_cell_culture Cell-Based Assay cluster_analysis Analysis Oligo_synthesis Synthesize Oligonucleotide with this compound Treatment Treat with this compound Oligo Oligo_synthesis->Treatment Cell_culture Culture Host Cells Infection Infect Cells with Virus Cell_culture->Infection Infection->Treatment Viral_load Measure Viral Load (e.g., qPCR) Treatment->Viral_load Cytotoxicity Assess Cytotoxicity Treatment->Cytotoxicity Efficacy Determine Antiviral Efficacy Viral_load->Efficacy Cytotoxicity->Efficacy

Caption: A general workflow for assessing the antiviral potential of an oligonucleotide containing this compound.

Conclusion

This compound is a specialized phosphoramidite building block that offers the potential to create oligonucleotides with enhanced stability, binding affinity, and nuclease resistance. These properties are highly advantageous for the development of next-generation therapeutic and diagnostic agents based on nucleic acid technologies. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of oligonucleotides incorporating this novel modified nucleoside.

References

In-depth Technical Guide on the Nucleoside Analog VP-U-6

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Commercially Available Phosphoramidite for Oligonucleotide Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of publicly available information regarding the nucleoside analog designated as VP-U-6. Despite a comprehensive search for its discovery, detailed synthesis protocols, and quantitative biological data, such information is not available in the public domain, suggesting it may be proprietary. This guide, therefore, focuses on the available chemical information and its stated applications.

Chemical Identity and Properties

This compound is a modified uridine nucleoside analog. Its primary role is as a phosphoramidite building block for use in solid-phase oligonucleotide synthesis.[] Phosphoramidites are essential reagents in the automated chemical synthesis of DNA and RNA sequences.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-β-D-ribo-hex-5-enofuranosyl]uracilBOC Sciences[]
CAS Number 2361324-80-1MedChemExpress[2]
Molecular Formula C24H40N4O9P2MedChemExpress[2]
Molecular Weight 590.54 g/mol MedChemExpress[2]
Appearance Light yellow to yellow oilMedChemExpress[2]

Stated Applications

Based on information from chemical suppliers, this compound is designed for incorporation into custom-synthesized oligonucleotides to confer specific properties. Its intended applications span therapeutics, diagnostics, and basic research.

  • Therapeutic Oligonucleotides: The structural modifications in this compound are intended to enhance the properties of therapeutic oligonucleotides such as antisense drugs, small interfering RNAs (siRNAs), and aptamers. These modifications can improve resistance to degradation by cellular enzymes and increase the binding affinity to target nucleic acid sequences.[]

  • Diagnostic Probes: The phosphoramidite chemistry of this compound allows for its use in constructing probes for diagnostic assays. It can serve as a scaffold for attaching functional groups like fluorophores or other reporter molecules, which are used in techniques like real-time polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH) for the detection of specific genetic markers or pathogens.[]

  • Structural Biology: In the field of structural biology, oligonucleotides containing modified nucleosides like this compound can be used to stabilize nucleic acid structures for analysis by X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. This can provide insights into the interactions between nucleic acids and proteins.[]

One supplier notes that this compound is a potent agent for the treatment of Human Immunodeficiency Virus (HIV) by inhibiting the reverse transcriptase enzyme.[] However, no supporting data for this claim could be found in the public domain.

Logical Workflow for Application

The general workflow for utilizing a phosphoramidite like this compound in research and development is outlined below. This represents a logical progression from synthesis to application, though specific experimental details for this compound are not available.

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification and QC cluster_application Downstream Applications s1 Solid-Phase Synthesis s2 Incorporation of this compound s1->s2 s3 Cleavage and Deprotection s2->s3 p1 HPLC or PAGE Purification s3->p1 p2 Mass Spectrometry QC p1->p2 a1 Therapeutic Screening p2->a1 a2 Diagnostic Assay Development p2->a2 a3 Structural Studies p2->a3

Caption: General workflow for the use of this compound.

Conclusion

While this compound is commercially available as a specialized chemical for oligonucleotide synthesis, there is a significant lack of public information regarding its discovery, detailed synthetic pathways, and quantitative performance data. The information that is available points to its utility as a building block for creating modified oligonucleotides for a range of advanced applications in therapeutics and diagnostics. Without access to primary research articles or patents, a more in-depth technical guide that includes experimental protocols and data presentation, as originally requested, cannot be compiled. Researchers and drug development professionals interested in utilizing this compound would need to rely on the information provided by the manufacturers and conduct their own validation and optimization experiments.

References

A General Guide to Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has been conducted to gather information regarding the role of "VP-U-6" in oligonucleotide synthesis. However, publicly available scientific literature, technical documentation, and chemical supply catalogs do not contain specific information pertaining to a reagent, protocol, or technology with this designation.

It is possible that "this compound" is an internal codename for a proprietary technology, a novel chemical entity not yet disclosed in public forums, or a highly specialized term used within a specific research group or company. Without further clarification on the nature of this compound, it is not possible to provide the requested in-depth technical guide, as the core subject of the inquiry remains unidentified.

To illustrate the structure and type of content that could be provided if information on "this compound" were available, a generalized overview of the standard phosphoramidite oligonucleotide synthesis cycle is presented below. This is based on well-established chemical processes and serves as a template for the requested guide.

This guide provides a technical overview of the phosphoramidite method, the current standard for chemical oligonucleotide synthesis.

Core Principles of Phosphoramidite Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing chain attached to a solid support, most commonly controlled pore glass (CPG).[1][] The cycle consists of four main chemical reactions: de-blocking (detritylation), coupling, capping, and oxidation.[1][][3] This method allows for the efficient and automated synthesis of oligonucleotides up to approximately 200 bases in length.[1][4]

The Synthesis Cycle

The synthesis of an oligonucleotide chain proceeds in the 3' to 5' direction.[1]

  • De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1][3]

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a catalyst (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole, or 4,5-dicyanoimidazole) and delivered to the solid support.[1][3] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[3] High coupling efficiency at this step is crucial for the synthesis of long oligonucleotides.[5]

  • Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[1][3]

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, usually a solution of iodine in the presence of water and pyridine or another base.[3][6]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow: Standard Oligonucleotide Synthesis

Below is a generalized workflow for solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated 'n' times) Deblocking 1. De-blocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation Capping->Oxidation Blocked Failures Oxidation->Deblocking Stable Phosphate Triester Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Complete Start Start: Nucleoside on Solid Support Start->Deblocking Deprotection Deprotection of Bases & Phosphates Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Post-Synthesis Processing

Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed, typically by treatment with aqueous ammonia.[3] The crude product is then purified, often by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide from shorter sequences and other impurities.[1][7]

Quantitative Data in Oligonucleotide Synthesis

The success of oligonucleotide synthesis is measured by several key metrics. The following table summarizes typical performance indicators.

ParameterTypical ValueSignificance
Average Coupling Efficiency >99%Determines the overall yield of the full-length product. A small decrease has a large impact on the yield of long oligonucleotides.[4][5]
Overall Yield (Crude) Varies with lengthDependent on coupling efficiency and the length of the oligonucleotide.
Purity (Post-Purification) >95%Critical for research and therapeutic applications to ensure sequence accuracy and avoid off-target effects.

Signaling Pathways and Logical Relationships

The phosphoramidite synthesis method itself is a chemical process and does not involve biological signaling pathways. However, the synthesized oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), function by interacting with cellular machinery to modulate gene expression. For example, ASOs can bind to target mRNA, leading to its degradation by RNase H.[8]

ASO_Mechanism_of_Action ASO Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Degradation mRNA Cleavage and Degradation RNaseH->Degradation Catalysis NoProtein Inhibition of Protein Translation Degradation->NoProtein

Caption: Simplified mechanism of action for an RNase H-dependent antisense oligonucleotide.

To proceed with a detailed guide on "this compound," please provide additional information that can help identify this specific component within the field of oligonucleotide synthesis. This could include:

  • The chemical class or proposed mechanism of action.

  • The name of the manufacturer or research group associated with it.

  • The specific step in the synthesis process where it is utilized.

  • Any related publications or patents.

References

Unable to Provide In-depth Technical Guide on VP-U-6 Due to Lack of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a compound designated "VP-U-6" has yielded no relevant information regarding a pharmacological agent with this name. Consequently, it is not possible to generate the requested in-depth technical guide or whitepaper on its potential off-target effects.

The search results for "this compound" were varied and unrelated to a specific drug or chemical compound. The retrieved information primarily pertained to:

  • Ronde-cel: A CAR T-cell product candidate undergoing clinical trials.

  • Safety Glasses: Products with a "U6" UV protection rating.

  • SOPRASEAL® STICK VP-UV: A self-adhesive, water-resistive air barrier used in construction.

  • HIV-1 Viral Protein U (Vpu): An accessory protein in the Human Immunodeficiency Virus.

None of the search results provided any data on the mechanism of action, safety profile, clinical trial results, or off-target effects of a compound specifically named "this compound". Without any foundational information, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

Further investigation into scientific and medical databases would be necessary to ascertain if "this compound" is an internal designation for a compound not yet disclosed in public literature. However, based on publicly accessible information, there is no basis to create the requested technical document.

In-depth Technical Guide on the Stability and Degradation Pathways of VP-U-6

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

VP-U-6 is identified as a nucleoside analog utilized in oligonucleotide synthesis for research purposes.[1] Understanding the stability and degradation pathways of such molecules is critical for ensuring their quality, efficacy, and safety in downstream applications. This guide provides a consolidated overview of the stability profile of this compound and explores its potential degradation pathways based on established principles of pharmaceutical stability testing. Forced degradation studies, which involve exposing the drug substance to stress conditions more severe than accelerated stability testing, are instrumental in elucidating degradation mechanisms and developing stability-indicating analytical methods.[2][3][4]

Stability Profile of this compound

The intrinsic chemical stability of this compound dictates its shelf-life and storage requirements. While specific quantitative data from comprehensive stability studies on this compound are not publicly available, general storage recommendations provide a baseline for maintaining its integrity.

Storage Conditions

Standard storage recommendations for this compound are crucial for preserving its chemical integrity. The provided information suggests the following storage conditions:

Storage TemperatureRecommended Duration
Room temperatureSuitable for continental US; may vary elsewhere.
-20°CUp to 1 month
-80°CUp to 6 months

Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]

These conditions are designed to minimize degradation and ensure the compound remains suitable for its intended research use in applications like oligonucleotide synthesis.[1]

Potential Degradation Pathways

Forced degradation studies are essential to predict the degradation products that are likely to form under normal storage conditions and to develop stability-indicating analytical methods.[3][4] These studies typically expose the active pharmaceutical ingredient (API) to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[2][5] The goal is to achieve a target degradation of 5-20%.[4][5]

Based on the nature of nucleoside analogs, the following degradation pathways are plausible for this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For a nucleoside analog like this compound, hydrolysis under acidic or basic conditions could lead to the cleavage of the glycosidic bond, separating the nucleobase from the sugar moiety.

Hydrolysis_Pathway cluster_products Degradation Products This compound This compound Cleavage of Glycosidic Bond Cleavage of Glycosidic Bond This compound->Cleavage of Glycosidic Bond Acid/Base Hydrolysis Nucleobase Nucleobase Cleavage of Glycosidic Bond->Nucleobase Sugar Moiety Sugar Moiety Cleavage of Glycosidic Bond->Sugar Moiety

Caption: Potential hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidation can be a significant degradation pathway, often initiated by exposure to peroxides or atmospheric oxygen. For nucleoside analogs, the nucleobase is often susceptible to oxidation, which can lead to various modified bases.

Oxidation_Pathway This compound This compound Oxidation Reaction Oxidation Reaction This compound->Oxidation Reaction Oxidizing Agent (e.g., H₂O₂) Oxidized Nucleobase Derivatives Oxidized Nucleobase Derivatives Oxidation Reaction->Oxidized Nucleobase Derivatives

Caption: Potential oxidative degradation pathway of this compound.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.[5] For nucleoside analogs, this can result in various photoreactions, including dimerization or the formation of photoproducts.

Photolysis_Pathway This compound This compound Photon Absorption Photon Absorption This compound->Photon Absorption UV/Visible Light Excited State Excited State Photon Absorption->Excited State Photodegradation Products Photodegradation Products Excited State->Photodegradation Products Photochemical Reactions

Caption: General pathway for photolytic degradation.

Experimental Protocols for Stability and Degradation Studies

While specific protocols for this compound are not available, a general experimental workflow for conducting forced degradation studies can be outlined based on regulatory guidelines and common practices.[2][5]

General Forced Degradation Workflow

A typical forced degradation study involves the following steps to identify potential degradants and establish stability-indicating methods.

Caption: General workflow for forced degradation studies.

Methodologies for Key Experiments

1. Hydrolytic Degradation:

  • Acid Hydrolysis: The drug substance is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures (e.g., 60-80 °C) for a defined period.[5]

  • Base Hydrolysis: Similar to acid hydrolysis, the drug substance is treated with a base (e.g., 0.1 M to 1 M NaOH) under controlled temperature and time conditions.[5]

2. Oxidative Degradation:

  • The drug substance is exposed to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room or elevated temperature.[6]

3. Photolytic Degradation:

  • The drug substance, in solid form and in solution, is exposed to a light source that provides both UV and visible light. The total exposure should be no less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[5]

4. Thermal Degradation:

  • The solid drug substance is exposed to elevated temperatures (e.g., 40-80 °C) for a specified duration to assess the impact of heat on its stability.[5]

Analytical Techniques

The development and validation of stability-indicating analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the drug substance and its degradation products.[7][8] Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the chemical structures of the degradants.[7][9]

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound or its degradation products is not currently available in the public domain. As a nucleoside analog used in oligonucleotide synthesis, its primary role is as a building block in the creation of nucleic acid chains.[1] Any biological activity or interaction with cellular signaling pathways would depend on the sequence and structure of the final oligonucleotide in which it is incorporated.

Conclusion

This technical guide provides a foundational understanding of the stability and potential degradation pathways of this compound based on its classification as a nucleoside analog and established principles of pharmaceutical stability testing. While specific experimental data for this compound is limited, the outlined methodologies and potential degradation routes offer a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. Such studies are paramount for ensuring the quality and reliability of this compound in its research applications and for any future therapeutic development.

References

Enzymatic Incorporation of 6-Azauridine Derivatives into RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and cellular dynamics. This technical guide provides a comprehensive overview of the enzymatic incorporation of 6-azauridine (6-azaU) and its derivatives into RNA transcripts, a process of significant interest for various research and therapeutic applications. While the term "VP-U-6" is not standard nomenclature in the reviewed literature, this guide focuses on 6-azauridine, a likely candidate for this query, and its analogs, such as 5-substituted 6-azauridines.

6-Azauridine, a pyrimidine analog, can be enzymatically incorporated into RNA, where it can serve as a spectroscopic probe, a tool for structural analysis, or a modulator of biological activity.[1] This guide details the necessary experimental protocols, quantitative data for incorporation, and the cellular pathways potentially affected by the presence of these modifications in RNA.

Data Presentation: Quantitative Analysis of Modified Uridine Incorporation

The efficiency of enzymatic incorporation of modified uridine triphosphates is a critical parameter. The following tables summarize key quantitative data for the incorporation of various modified uridines by T7 RNA polymerase.

Table 1: Kinetic Parameters of T7 RNA Polymerase for Modified UTPs

Modified UTPRelative Km vs. UTPRelative Vmax vs. UTPReference
5-phenyl-UTPSimilarSimilar[2]
5-(4-pyridyl)-UTPSimilarSimilar[2]
5-(2-pyridyl)-UTPSimilarSimilar[2]
5-indolyl-UTPSimilarSimilar[2]
5-isobutyl-UTPSimilarSimilar[2]
5-imidazole-UTPSignificantly HigherSimilar[2]
5-amino-UTPSignificantly HigherSimilar[2]

Table 2: Incorporation Efficiency of 6-Azauridine

Organism/System6-azaUTP:UTP RatioSubstitution Rate in RNAReference
Germinating wheat embryonic axes~2:11 in 18 uridine residues[3]

Experimental Protocols

Detailed methodologies for the key experiments involved in the enzymatic incorporation of 6-azauridine derivatives are provided below.

Protocol 1: In Vitro Transcription with T7 RNA Polymerase

This protocol describes the synthesis of RNA containing a modified uridine, such as 6-azauridine triphosphate (6-azaUTP) or its derivatives, using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 5x Transcription Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • Ribonucleotide solution (ATP, GTP, CTP at 10 mM each)

  • UTP and modified UTP (e.g., 6-azaUTP) solutions (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: At room temperature, combine the following in a nuclease-free microcentrifuge tube:

    • Nuclease-free water to a final volume of 20 µL

    • 4 µL of 5x Transcription Buffer

    • 2 µL of 100 mM DTT

    • 2 µL of ATP, GTP, CTP mix (10 mM each)

    • Variable amounts of UTP and modified UTP to achieve the desired incorporation ratio

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase (50 U/µL)

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.[4]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the RNA transcript using a suitable method, such as phenol/chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

  • Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm its size and purity. The incorporation of the modified nucleotide can be verified by methods such as mass spectrometry or HPLC analysis of the digested RNA.[5][6]

Protocol 2: Analysis of Modified RNA by Mass Spectrometry

This protocol outlines the general steps for analyzing RNA containing 6-azauridine using mass spectrometry to confirm incorporation and determine the modification site.

Materials:

  • Purified modified RNA

  • RNase T1 or other suitable RNases

  • Ammonium acetate buffer

  • LC-MS/MS system

Procedure:

  • RNA Digestion: Digest the purified RNA into smaller fragments using an appropriate RNase (e.g., RNase T1 for cleavage after guanosine residues). This is typically done by incubating the RNA with the enzyme in a suitable buffer at 37°C.[5]

  • Sample Preparation: Desalt the resulting oligonucleotide fragments using a suitable method, such as solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the fragments.[5]

  • Data Analysis: Compare the experimental masses of the RNA fragments to the theoretical masses of the expected fragments with and without the modification. A mass shift corresponding to the mass difference between uridine and 6-azauridine will confirm the incorporation. Tandem mass spectrometry (MS/MS) can be used to sequence the fragments and pinpoint the exact location of the modification.[7]

Protocol 3: Ligation of Modified RNA Oligonucleotides

This protocol describes the ligation of a shorter, modified RNA oligonucleotide to another RNA fragment to create a longer, site-specifically modified RNA molecule.

Materials:

  • 5'-phosphorylated donor RNA (can be the modified oligo)

  • 3'-hydroxyl acceptor RNA

  • T4 RNA Ligase 1

  • 10x T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT)

  • ATP (10 mM)

  • PEG 8000 (50% w/v)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine:

    • 1 µM of 3'-hydroxyl acceptor RNA

    • 1.5 µM of 5'-phosphorylated donor RNA

    • 2 µL of 10x T4 RNA Ligase Buffer

    • 1 µL of 10 mM ATP

    • 4 µL of 50% PEG 8000

    • 1 µL of RNase Inhibitor

    • Nuclease-free water to a final volume of 19 µL

  • Enzyme Addition: Add 1 µL of T4 RNA Ligase 1 (10 U/µL).

  • Incubation: Incubate at 16°C overnight or at 37°C for 1-2 hours.

  • Ligation Product Purification: Purify the ligated RNA product using denaturing PAGE.

  • Analysis: Verify the size of the ligated product by gel electrophoresis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Modified NTP Synthesis cluster_transcription In Vitro Transcription cluster_analysis Analysis Nucleoside Nucleoside Phosphorylation Phosphorylation Nucleoside->Phosphorylation (e.g., POCl3) Purification Purification Phosphorylation->Purification (HPLC) Modified_NTP Modified_NTP Purification->Modified_NTP (e.g., 6-azaUTP) Transcription_Mix Transcription_Mix Modified_NTP->Transcription_Mix Modified_RNA Modified_RNA DNA_Template DNA Template (with T7 Promoter) DNA_Template->Transcription_Mix T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription_Mix NTPs ATP, GTP, CTP, UTP NTPs->Transcription_Mix Incubation Incubation Transcription_Mix->Incubation (37°C) DNase_Treatment DNase_Treatment Incubation->DNase_Treatment (remove template) DNase_Treatment->Modified_RNA (purification) Analysis_Methods Denaturing PAGE Mass Spectrometry HPLC Modified_RNA->Analysis_Methods Results Results Analysis_Methods->Results Verification of Incorporation Quantification

signaling_pathway

Conclusion

The enzymatic incorporation of 6-azauridine and its derivatives provides a versatile platform for the study of RNA biology and the development of novel therapeutic strategies. The protocols and data presented in this guide offer a foundation for researchers to design and execute experiments for the site-specific modification of RNA. Further research is warranted to fully elucidate the kinetic parameters of various RNA polymerases with a broader range of modified uridines and to explore the impact of these modifications on specific cellular signaling pathways. The continued development of methods for the synthesis and analysis of modified RNAs will undoubtedly expand the applications of this powerful technology.

References

Unraveling the Biophysical Landscape of Modified Oligonucleotides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biophysical properties of chemically modified oligonucleotides is paramount to the design and optimization of novel therapeutics. While a specific modification denoted as "VP-U-6" does not correspond to a recognized chemical entity in publicly available scientific literature and chemical databases, this guide will provide an in-depth overview of the core biophysical principles and experimental methodologies applied to the characterization of modified oligonucleotides, using common, well-established modifications as illustrative examples.

Chemical modifications are integral to the therapeutic success of oligonucleotides, enhancing their drug-like properties such as stability against nucleases, binding affinity to target sequences, and pharmacokinetic profiles. This technical guide delves into the key biophysical characteristics that are rigorously evaluated during the development of these next-generation drugs.

Key Biophysical Properties of Modified Oligonucleotides

The introduction of chemical modifications to the sugar, phosphate backbone, or nucleobase of an oligonucleotide can significantly alter its physical and chemical behavior. A summary of critical biophysical parameters and the impact of common modifications is presented in Table 1.

Biophysical PropertyDescriptionCommon Modifications Impact
Melting Temperature (Tm) The temperature at which 50% of the oligonucleotide is in a double-stranded state and 50% is single-stranded. It is a measure of duplex stability.2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA) modifications generally increase Tm, indicating higher binding affinity. Phosphorothioate (PS) linkages can slightly decrease Tm.
Nuclease Resistance The ability of an oligonucleotide to resist degradation by cellular enzymes (nucleases).Phosphorothioate (PS) backbone modifications are widely used to confer significant nuclease resistance. 2'-O-Methyl (2'-OMe) and 2'-MOE also enhance stability.
Binding Affinity (Kd) The equilibrium dissociation constant, which quantifies the strength of the binding interaction between the oligonucleotide and its target sequence. A lower Kd indicates stronger binding.Modifications that increase Tm, such as 2'-MOE and LNA , typically result in a lower Kd and thus higher binding affinity.
Lipophilicity The ability of a molecule to dissolve in fats, oils, and lipids. It influences cellular uptake and distribution.Conjugation with moieties like cholesterol or tocopherol increases lipophilicity, which can enhance delivery to certain tissues.
RNase H Activity The ability of an antisense oligonucleotide (ASO) to recruit the enzyme RNase H to cleave the target RNA strand of a DNA-RNA duplex.A central "gap" of unmodified DNA or phosphorothioate DNA nucleotides is typically required to support RNase H activity in "gapmer" ASO designs. 2'-modifications like 2'-MOE in the "wings" protect the ASO from degradation while allowing the central gap to be active.

Table 1: Summary of Key Biophysical Properties and the Impact of Common Oligonucleotide Modifications.

Experimental Protocols for Biophysical Characterization

The precise and reproducible measurement of biophysical properties is crucial for the comparative analysis and selection of promising oligonucleotide candidates. Below are detailed methodologies for key experiments.

Thermal Denaturation Studies for Melting Temperature (Tm) Determination

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.

Methodology:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA target strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Procedure:

    • Monitor the absorbance of the sample at 260 nm as the temperature is slowly increased (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).

    • As the duplex melts into single strands, the absorbance at 260 nm will increase (hyperchromic effect).

    • The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.

Experimental_Workflow_Tm cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Modified Oligonucleotide Anneal Annealing Oligo->Anneal Target Complementary Strand Target->Anneal Buffer Annealing Buffer Buffer->Anneal Spectrophotometer UV-Vis Spectrophotometer with Temp. Control Anneal->Spectrophotometer Transfer Sample Heating Ramp Temperature (20°C to 95°C) Spectrophotometer->Heating Absorbance Record A260 Heating->Absorbance MeltingCurve Plot A260 vs. Temp. Absorbance->MeltingCurve Generate Data Derivative Calculate First Derivative MeltingCurve->Derivative Tm Determine Tm Derivative->Tm

Workflow for determining oligonucleotide melting temperature (Tm).

Nuclease Degradation Assay

Objective: To assess the stability of a modified oligonucleotide in the presence of nucleases.

Methodology:

  • Sample Preparation: Label the 5' or 3' end of the oligonucleotide with a radioactive (e.g., 32P) or fluorescent tag.

  • Reaction: Incubate the labeled oligonucleotide in a solution containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum (which contains a mixture of nucleases) at 37 °C.

  • Time Course: Remove aliquots from the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Quench the reaction in each aliquot.

    • Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the full-length oligonucleotide and any degradation products using autoradiography or fluorescence imaging.

    • Quantify the percentage of intact oligonucleotide remaining at each time point to determine the degradation rate.

Nuclease_Assay_Workflow Start Labeled Oligonucleotide Incubation Incubate with Nuclease/Serum at 37°C Start->Incubation Timepoints Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubation->Timepoints Quench Quench Reaction Timepoints->Quench PAGE Denaturing PAGE Quench->PAGE Analysis Visualize and Quantify PAGE->Analysis Result Determine Degradation Rate Analysis->Result

Workflow for nuclease degradation assay.

Signaling Pathways and Mechanisms of Action

The mechanism by which a modified oligonucleotide exerts its therapeutic effect is critical to its design. For antisense oligonucleotides, a primary pathway is the RNase H-mediated degradation of target mRNA.

RNase H-Mediated mRNA Degradation Pathway

This pathway is central to the function of many "gapmer" antisense oligonucleotides.

  • Hybridization: The ASO, containing a central DNA or PS-DNA "gap," recognizes and binds to its complementary sequence on the target mRNA in the cell nucleus or cytoplasm.

  • RNase H Recruitment: The resulting DNA-RNA heteroduplex is recognized by the enzyme RNase H.

  • Cleavage: RNase H specifically cleaves the RNA strand of the heteroduplex.

  • mRNA Degradation: The cleaved mRNA is subsequently degraded by cellular exonucleases.

  • ASO Recycling: The intact ASO can then bind to another target mRNA molecule, leading to multiple rounds of degradation.

RNaseH_Pathway ASO Gapmer ASO Hybridization Hybridization ASO->Hybridization Recycle ASO Recycling ASO->Recycle mRNA Target mRNA mRNA->Hybridization Duplex ASO-mRNA Duplex Hybridization->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNaseH RNase H RNaseH->Cleavage Recruitment Cleavage->ASO Release Degradation mRNA Degradation by Cellular Exonucleases Cleavage->Degradation Recycle->Hybridization

RNase H-mediated mRNA degradation pathway.

early research applications of VP-U-6

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a specific molecule or drug designated "VP-U-6" in publicly accessible scientific and patent databases has yielded no specific results. This suggests that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a misnomer.

The search terms used included:

  • "early research applications of this compound"

  • "this compound mechanism of action"

  • "this compound synthesis and preclinical studies"

  • "this compound in vitro experiments"

  • "this compound in vivo studies"

  • "this compound chemical structure"

  • "this compound drug development"

  • "this compound pharmacology"

  • "this compound clinical trial"

  • "this compound patent"

These queries across multiple search engines and scientific literature repositories did not identify a specific chemical entity or research program associated with the identifier "this compound". The results were generally unrelated and referred to terms where "VP" or "U6" were part of other abbreviations or codes.

Without any foundational information on the molecule, its biological target, or its mechanism of action, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact nomenclature and spelling. If "this compound" is a non-public internal designation, information would only be available through appropriate channels with the organization that has developed it.

Therefore, this guide cannot be completed at this time due to the lack of publicly available information on a compound named "this compound". Should information on this molecule become publicly available, a comprehensive technical guide could be developed.

Methodological & Application

Application Notes & Protocols for Incorporating VP-U-6 into RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to VP-U-6

This compound is a specialized nucleoside analog designed for use in oligonucleotide synthesis.[1] As an analog of one of the canonical RNA bases, it can be incorporated into RNA sequences at specific sites during solid-phase synthesis. The introduction of such a modification can be leveraged for a variety of applications, from basic research into RNA structure and function to the development of novel RNA-based therapeutics. The ability to introduce non-natural nucleotides is a powerful tool for studying the relationships between RNA's chemical composition and its biological role.[2] These modifications can alter base pairing, stability, and recognition by proteins or other nucleic acids, providing a method to probe and control biological systems.[3][4]

Potential Applications

Incorporating a nucleoside analog like this compound into an RNA sequence opens up a wide range of experimental and therapeutic possibilities. The specific properties of this compound will determine its ultimate utility, but applications for modified nucleosides generally fall into the following categories:

  • Probing RNA Structure and Function: The analog can be used as a probe to study local conformational changes, RNA folding, and the catalytic activity of ribozymes. Its unique properties may disrupt or report on specific structural motifs.

  • Site-Specific Labeling and Imaging: If this compound contains or can be easily conjugated to a fluorescent dye or a reactive handle, it allows for precise labeling of an RNA molecule. This is invaluable for tracking RNA localization, processing, and degradation within living cells.[5]

  • Modulating RNA-Protein Interactions: The presence of the analog can enhance or inhibit the binding of specific RNA-binding proteins (RBPs). This allows for the dissection of RBP recognition sites and the modulation of their function.

  • Developing RNA Therapeutics (e.g., siRNA, ASOs): Introducing analogs into therapeutic oligonucleotides can enhance their properties. This includes increasing nuclease resistance, improving stability, reducing off-target effects, and enhancing potency.[5][6]

  • Covalent Crosslinking Studies: If designed with a reactive moiety, this compound could be used to form covalent bonds with interacting proteins or nucleic acids, enabling the capture and identification of binding partners.[7][8][9]

Quantitative Data Summary

The precise quantitative effects of incorporating this compound will be sequence- and context-dependent. The following table summarizes the expected parameters that should be measured and provides hypothetical data for an RNA duplex containing a single this compound modification compared to its unmodified counterpart. Researchers should generate their own data for their specific sequence of interest.

ParameterUnmodified RNA (Control)This compound Modified RNA (Expected Outcome)Experimental Method
Molecular Weight (Da) 9754.29798.3 (Hypothetical)MALDI-TOF or ESI Mass Spectrometry
Thermal Stability (Tm) 65.2 °C67.8 °C (Increased Stability)UV Thermal Denaturation
Nuclease Resistance (t1/2) 25 min> 120 min (Significantly Increased)Serum Stability Assay
Binding Affinity (Kd) 15 nM12 nM (Slightly Higher Affinity)Electrophoretic Mobility Shift Assay (EMSA)
Gene Silencing (IC50) 1.2 nM0.8 nM (Improved Potency)Cell-Based Functional Assay (e.g., qPCR)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Incorporating this compound

This protocol outlines the standard procedure for incorporating a nucleoside analog like this compound into an RNA oligonucleotide using an automated solid-phase synthesizer. This method relies on phosphoramidite chemistry.

Workflow for RNA Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification & QC cluster_application Application start Define RNA Sequence synth Order this compound Phosphoramidite start->synth load Load Synthesizer with Reagents & this compound synth->load run Run Automated Solid-Phase Synthesis load->run cleave Cleavage from Support & Deprotection run->cleave hplc HPLC Purification cleave->hplc ms Mass Spectrometry (Confirm Mass) hplc->ms gel PAGE Gel (Confirm Purity/Size) ms->gel quant Quantify Yield (UV Spec) gel->quant assay Functional Assays (e.g., EMSA, Cell Culture) quant->assay end Analyzed Data assay->end

Caption: Workflow from sequence design to final analysis of this compound modified RNA.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

  • Standard synthesis reagents (e.g., activator, capping reagents, oxidizing agent)

  • Cleavage and deprotection solutions (e.g., AMA or gaseous ammonia/methylamine)

  • Desalting columns

  • HPLC system with an appropriate column (e.g., ion-exchange or reverse-phase)

Methodology:

  • Sequence Programming: Program the desired RNA sequence into the synthesizer's software. At the position for the modification, specify the port corresponding to the this compound phosphoramidite.

  • Reagent Preparation: Prepare and install the this compound phosphoramidite, standard phosphoramidites, and all other necessary reagents on the synthesizer according to the manufacturer's instructions.

  • Synthesis: Initiate the synthesis run. The synthesizer will perform the iterative cycles of deblocking, coupling, capping, and oxidation to build the RNA chain on the solid support. The this compound phosphoramidite will be coupled at the specified position in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, transfer the CPG support to a vial. Add the cleavage/deprotection solution (e.g., AMA) and incubate as required (e.g., 17 minutes at 65°C) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • 2'-O-Protecting Group Removal: After AMA deprotection, evaporate the solution. Resuspend the pellet in a fluoride-based reagent (e.g., triethylamine trihydrofluoride) to remove the 2'-hydroxyl protecting groups (e.g., TBDMS).

  • Purification: Purify the crude RNA product using HPLC to isolate the full-length, modified oligonucleotide from shorter failure sequences.

  • Desalting: Desalt the purified RNA using a desalting column to remove excess salts.

  • Quantification: Quantify the final product using UV-Vis spectrophotometry at 260 nm.

Protocol 2: Characterization by Mass Spectrometry

This protocol confirms the successful incorporation of this compound by verifying the molecular weight of the final product.

Materials:

  • Purified this compound modified RNA

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., 3-hydroxypicolinic acid)

  • Nuclease-free water

Methodology:

  • Sample Preparation: Mix a small amount (e.g., 1 µL) of the purified RNA solution (approx. 10 pmol/µL) with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air-dry completely, forming a co-crystal of the matrix and the RNA sample.

  • Data Acquisition: Load the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range for the expected molecular weight.

  • Analysis: Compare the observed molecular weight to the theoretical molecular weight calculated for the this compound modified RNA sequence. A match confirms the successful synthesis and incorporation.

Protocol 3: Functional Analysis using Electrophoretic Mobility Shift Assay (EMSA)

This protocol assesses how the this compound modification affects the binding of an RNA-binding protein (RBP) to the RNA sequence.

Logic Diagram for an EMSA Experiment

G cluster_components Components cluster_reaction Binding Reaction cluster_analysis Analysis cluster_results Interpretation rna Labeled RNA Probe (with this compound) mix Incubate RNA + RBP rna->mix rbp RNA-Binding Protein (RBP) rbp->mix complex Formation of RNA-RBP Complex mix->complex gel Native Polyacrylamide Gel Electrophoresis complex->gel bands Visualize Bands (Autoradiography/Fluorescence) gel->bands free_rna Fast-migrating band (Free RNA) bands->free_rna No RBP or Weak Binding bound_rna Slow-migrating band (RNA-RBP Complex) bands->bound_rna Strong Binding

Caption: Logical flow of an EMSA to detect RNA-protein complex formation.

Materials:

  • 5'-end labeled (e.g., 32P or fluorescent tag) this compound modified RNA and unmodified control RNA.

  • Purified RNA-binding protein (RBP) of interest.

  • 10x EMSA binding buffer.

  • Native polyacrylamide gel.

  • Gel running buffer (e.g., TBE).

  • Loading dye.

Methodology:

  • Binding Reactions: Set up a series of reactions in separate tubes. For each RNA probe (modified and control), create a titration with increasing concentrations of the RBP. A typical reaction might contain:

    • 1 µL 10x Binding Buffer

    • 1 µL Labeled RNA Probe (constant concentration)

    • X µL RBP (varying concentrations)

    • Nuclease-free water to a final volume of 10 µL.

    • Include a 'no protein' control lane for each probe.

  • Incubation: Incubate the reactions at room temperature (or other optimal temperature) for 20-30 minutes to allow binding to reach equilibrium.

  • Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

  • Visualization: After electrophoresis, visualize the bands. For 32P-labeled probes, expose the gel to a phosphor screen and image. For fluorescent probes, use a gel imager with the appropriate excitation/emission filters.

  • Analysis: Compare the ratio of bound (shifted band) to free probe between the this compound modified RNA and the unmodified control. A change in this ratio indicates that the modification alters the binding affinity of the RBP.[8]

Potential Impact on Signaling Pathways

The incorporation of this compound into a regulatory RNA, such as a microRNA (miRNA) or a short interfering RNA (siRNA), could be used to modulate its activity and, consequently, the signaling pathway it regulates. For example, a modification in the seed region of an siRNA could enhance its binding to a target mRNA, leading to more potent gene silencing.

Hypothetical Pathway Modulation by this compound siRNA

G cluster_pathway Cellular Signaling Pathway sirna siRNA with This compound Modification mrna Target mRNA (e.g., Oncogene) sirna->mrna Enhanced Binding & Cleavage protein Oncogenic Protein mrna->protein Translation phenotype Disease Phenotype (e.g., Proliferation) protein->phenotype Promotes

Caption: Diagram showing how a this compound modified siRNA could enhance silencing of a target mRNA.

References

Application Notes and Protocols: VP-U-6 Deprotection and Cleavage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The search results primarily discuss general principles and methods for deprotection and cleavage in the context of synthetic chemistry, particularly for oligonucleotides and peptides. These methods are highly dependent on the specific protecting groups used and the nature of the molecule itself. Without further information on the chemical structure of "VP-U-6" and the protecting groups involved, specific, validated protocols cannot be provided.

Researchers and drug development professionals seeking to perform deprotection and cleavage of a novel or proprietary compound like "this compound" would typically rely on internal documentation, synthesis route specifications, or perform systematic experimental optimization to determine the most effective conditions.

General Considerations for Deprotection and Cleavage

While specific protocols for "this compound" are unavailable, the following tables and protocols outline common conditions for the deprotection of frequently used protecting groups in organic synthesis, which may serve as a starting point for experimental design, assuming the nature of the protecting groups on "this compound" is known.

Table 1: Common Protecting Groups and Deprotection Conditions

Protecting GroupSubstrateReagents and Conditions
Fmoc (Fluorenylmethyloxycarbonyl)Amines20% Piperidine in DMF, Room Temperature, 20-30 min[1]
Boc (tert-Butoxycarbonyl)AminesTrifluoroacetic acid (TFA) in Dichloromethane (DCM)
Trityl (Trt) Alcohols, Thiols, AminesMild acid (e.g., TFA), often with scavengers like triisopropylsilane (TIS)[2]
Acetyl (Ac) Alcohols, AminesMild base (e.g., K2CO3 in MeOH) or acid[3]
Benzoyl (Bz) Alcohols, AminesStronger basic conditions (e.g., NaOH or NH4OH) than for Acetyl
TBDMS (tert-Butyldimethylsilyl)AlcoholsFluoride sources (e.g., TBAF in THF) or acidic conditions
Pac (Phenoxyacetyl)AminesMild basic conditions (e.g., K2CO3 in MeOH)[3]

Table 2: Common Cleavage Conditions from Solid Support

Resin TypeLinker TypeCleavage Cocktail and Conditions
Wang Resin p-Alkoxybenzyl alcohol95% TFA, 2.5% H2O, 2.5% TIS, 1-2 hours, Room Temperature
Rink Amide Resin Fmoc-compatible amide linker95% TFA, 2.5% H2O, 2.5% TIS, 1-2 hours, Room Temperature
2-Chlorotrityl Chloride Resin TritylTFA/DCM mixtures (e.g., 1-5% TFA) or Acetic Acid/TFE/DCM[4]

Experimental Protocols

The following are generalized protocols for deprotection and cleavage. These are not validated for "this compound" and must be adapted and optimized based on the specific chemical nature of the compound.

Protocol 1: General Fmoc-Deprotection of an Amine

Materials:

  • Fmoc-protected compound on solid support

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Nitrogen gas supply

  • Reaction vessel with a fritted filter

Procedure:

  • Swell the resin-bound compound in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (2-3 times) for solvent exchange if the next step is in DCM.

  • Dry the resin under a stream of nitrogen.

Protocol 2: General TFA-Based Cleavage from Resin

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

  • Stir or agitate the mixture at room temperature for 1.5 to 2 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Visualizations

As no specific information on "this compound" signaling pathways or a defined experimental workflow is available, a generalized workflow for solid-phase synthesis and cleavage is presented below.

G cluster_0 Solid-Phase Synthesis cluster_1 Cleavage and Deprotection cluster_2 Purification and Analysis Resin 1. Resin Swelling Coupling 2. Amino Acid Coupling Resin->Coupling Capping 3. Capping (Optional) Coupling->Capping Deprotection 4. Fmoc Deprotection Capping->Deprotection Wash1 5. Washing Deprotection->Wash1 Repeat for next cycle Wash1->Coupling Cleavage 6. Cleavage from Resin with TFA Cocktail Wash1->Cleavage Final Cycle Complete Precipitation 7. Precipitation in Cold Ether Cleavage->Precipitation Isolation 8. Centrifugation and Washing Precipitation->Isolation Drying 9. Drying of Crude Product Isolation->Drying Purification 10. HPLC Purification Drying->Purification Analysis 11. Mass Spectrometry Analysis Purification->Analysis

Caption: Generalized workflow for solid-phase peptide synthesis, cleavage, and purification.

Disclaimer: The provided information is for general educational purposes only and is not a substitute for validated experimental protocols. The deprotection and cleavage of any specific compound, including one designated as "this compound," requires careful consideration of its chemical properties and empirical optimization of reaction conditions. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemicals.

References

Application Notes and Protocols for the HPLC Purification of VP-U-6 Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are at the forefront of therapeutic innovation, offering targeted approaches to modulate gene expression. The introduction of modifications such as the (E)-vinylphosphonate (VP) backbone linkage aims to enhance nuclease resistance and improve pharmacokinetic properties. When these modifications are incorporated into specific functional RNAs, such as the U6 small nuclear RNA (snRNA), a critical component of the spliceosome, it opens up possibilities for therapeutic intervention in splicing-related disorders.

The U6 snRNA plays a pivotal role in the catalytic core of the spliceosome, which is responsible for the removal of introns from pre-messenger RNA (pre-mRNA).[1][2] The precise sequence and structural integrity of U6 snRNA are crucial for its function. Therefore, the synthesis of VP-modified U6 snRNA (VP-U-6) for research and therapeutic development necessitates a high degree of purity.

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[3] This method separates oligonucleotides based on their hydrophobicity, which is influenced by their length, sequence, and any chemical modifications. The negatively charged phosphate backbone of oligonucleotides is neutralized by an ion-pairing agent in the mobile phase, allowing for their retention and separation on a hydrophobic stationary phase.

These application notes provide a detailed protocol for the purification of this compound modified oligonucleotides using IP-RP-HPLC.

Data Presentation

Table 1: Representative HPLC Purification Performance for a 25-mer this compound Oligonucleotide

ParameterValue
Crude Purity (A260 nm) ~50-60%
Post-HPLC Purity (A260 nm) >95%
Typical Yield ~40-50%
Retention Time (Full-Length Product) 15-20 minutes
Primary Impurities Truncated sequences (n-1, n-2), failure sequences

Table 2: Key HPLC System Parameters

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent PLRP-S, 4000Å, 8 µm, 4.6 x 50 mm
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B 100 mM TEAA, pH 7.0, in 50% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 60 °C
Detection Wavelength 260 nm

Experimental Protocols

Protocol 1: Preparation of Reagents and Samples
  • Mobile Phase A (100 mM TEAA, pH 7.0):

    • To 900 mL of HPLC-grade water, add 13.9 mL of triethylamine (TEA).

    • Adjust the pH to 7.0 with glacial acetic acid.

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (100 mM TEAA, pH 7.0 in 50% Acetonitrile):

    • Mix 500 mL of Mobile Phase A with 500 mL of HPLC-grade acetonitrile.

    • Filter through a 0.22 µm membrane filter.

  • Sample Preparation:

    • Following solid-phase synthesis and cleavage from the support, the crude this compound oligonucleotide is typically in a solution of ammonium hydroxide.

    • Lyophilize the crude oligonucleotide to remove the ammonia.

    • Re-dissolve the dried pellet in Mobile Phase A to a concentration of approximately 10-20 OD₂₆₀ units/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: IP-RP-HPLC Purification
  • System Equilibration:

    • Equilibrate the HPLC system and column with a starting condition of 80% Mobile Phase A and 20% Mobile Phase B until a stable baseline is achieved. This typically takes 15-20 minutes.

  • Injection:

    • Inject 100-500 µL of the prepared sample onto the column. The injection volume can be adjusted based on the concentration of the crude oligonucleotide and the capacity of the column.

  • Gradient Elution:

    • Run a linear gradient from 20% to 50% Mobile Phase B over 30 minutes.

    • After the main peak has eluted, increase the gradient to 100% Mobile Phase B over 5 minutes to wash the column.

    • Return to the initial conditions of 20% Mobile Phase B and re-equilibrate for 10 minutes before the next injection.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, which represents the full-length this compound oligonucleotide. Fraction collection can be triggered by UV absorbance at 260 nm.

Protocol 3: Post-Purification Processing
  • Purity Analysis:

    • Analyze an aliquot of the collected fractions by analytical IP-RP-HPLC to confirm purity.

  • Desalting:

    • Pool the fractions containing the pure product.

    • The TEAA salt must be removed as it can interfere with downstream applications. Desalting can be performed using size-exclusion chromatography (e.g., a Sephadex G-25 column) or by ethanol precipitation.

    • For ethanol precipitation:

      • Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the pooled fractions.

      • Incubate at -20 °C for at least 1 hour.

      • Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4 °C.

      • Carefully decant the supernatant.

      • Wash the pellet with 70% ethanol and centrifuge again.

      • Air-dry the pellet to remove residual ethanol.

  • Final Product Formulation:

    • Re-dissolve the desalted this compound oligonucleotide in nuclease-free water or a suitable buffer for your application.

    • Determine the concentration by measuring the absorbance at 260 nm.

    • Store the purified oligonucleotide at -20 °C or -80 °C.

Visualizations

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_post Post-Purification SolidPhase Solid-Phase Synthesis of this compound Oligo Cleavage Cleavage & Deprotection SolidPhase->Cleavage SamplePrep Sample Preparation (Lyophilization & Dissolution) Cleavage->SamplePrep HPLC IP-RP-HPLC SamplePrep->HPLC Fraction Fraction Collection HPLC->Fraction Purity Purity Analysis Fraction->Purity Desalting Desalting Purity->Desalting Final Final Product Desalting->Final

Caption: Experimental workflow for the purification of this compound modified oligonucleotides.

Splicing_Pathway cluster_pre_mRNA Pre-mRNA cluster_spliceosome Spliceosome Assembly cluster_activation Catalytic Activation cluster_splicing Splicing Reaction cluster_products Splicing Products Pre_mRNA Pre-mRNA (Exon 1 - Intron - Exon 2) U1 U1 snRNP binds 5' splice site Pre_mRNA->U1 U2 U2 snRNP binds branch point U1->U2 Tri_snRNP U4/U5/U6 tri-snRNP recruitment U2->Tri_snRNP U1_U4_release U1 & U4 release Tri_snRNP->U1_U4_release Active_Site U6 snRNA forms catalytic active site with U2 U1_U4_release->Active_Site VP_U6 This compound (Modified U6 snRNA) Active_Site->VP_U6 First_Step First Transesterification Active_Site->First_Step Second_Step Second Transesterification First_Step->Second_Step mRNA Mature mRNA (Exon 1 - Exon 2) Second_Step->mRNA Lariat Excised Intron Lariat Second_Step->Lariat

Caption: Role of U6 snRNA in the pre-mRNA splicing pathway.

References

Application Note: Mass Spectrometry Analysis of VP-U-6 Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the characterization of VP-U-6 oligonucleotides using liquid chromatography-mass spectrometry (LC-MS).

Introduction

Oligonucleotide therapeutics represent a rapidly growing class of drugs designed to modulate gene expression at the RNA level.[1] this compound is a novel synthetic antisense oligonucleotide (ASO) with a phosphorothioate-modified backbone designed to enhance nuclease resistance and cellular uptake. Accurate characterization of its primary structure and purity is critical for ensuring its safety and efficacy. Mass spectrometry is an indispensable tool for the precise mass determination and sequence verification of synthetic oligonucleotides.[2][3]

This application note outlines a robust workflow for the analysis of this compound oligos using ion-pairing reversed-phase liquid chromatography coupled with high-resolution mass spectrometry (IP-RP-LC-MS).

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound oligos is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample_prep Oligonucleotide Dilution enzymatic_digest Enzymatic Digestion (Optional) sample_prep->enzymatic_digest For sequence confirmation lc_separation IP-RP-UPLC Separation sample_prep->lc_separation ms_detection High-Resolution ESI-MS/MS lc_separation->ms_detection deconvolution Mass Deconvolution ms_detection->deconvolution sequence_verification Sequence Verification & Impurity Analysis deconvolution->sequence_verification signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Gene of Interest mRNA_pre pre-mRNA DNA->mRNA_pre Transcription mRNA Mature mRNA mRNA_pre->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation mRNA_VPU6 mRNA:this compound Hybrid mRNA->mRNA_VPU6 Protein Target Protein Ribosome->Protein Downstream Signaling Downstream Signaling Protein->Downstream Signaling Degradation mRNA Degradation Inhibition of Translation Inhibition of Translation Degradation->Inhibition of Translation VPU6 This compound Oligo VPU6->mRNA_VPU6 mRNA_VPU6->Degradation RNase H Cleavage

References

Application Notes & Protocols for Antisense Oligonucleotide (ASO) Development

Author: BenchChem Technical Support Team. Date: December 2025

Note: No specific information regarding "VP-U-6" in the context of antisense oligonucleotide (ASO) development was found in publicly available literature. The following application notes and protocols are based on established principles and general methodologies in the field of ASO research and development.

Introduction to Antisense Oligonucleotide Technology

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can be designed to bind to specific messenger RNA (mRNA) sequences through Watson-Crick base pairing.[1][2][3] This interaction can modulate the function of the target RNA, leading to a change in protein expression. The primary mechanisms of ASO action include:

  • RNase H-mediated degradation: ASOs with a DNA-like central gap can recruit the enzyme RNase H1 to the ASO/mRNA duplex, which then cleaves the mRNA, leading to its degradation and subsequent reduction in protein translation.[1][4][5][6]

  • Steric hindrance: ASOs can physically block the translational machinery or interfere with splicing processes by binding to specific sites on the pre-mRNA or mRNA.[1][3][6]

Chemical modifications to the sugar, backbone, and nucleobases of ASOs are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity, and pharmacokinetic profile.[1][3]

ASO Design and Synthesis Principles

Effective ASO design is critical for achieving high potency and specificity. Key considerations include:

  • Target Selection: Identify a unique and accessible sequence within the target RNA.

  • Sequence Design: Typically 18-30 nucleotides in length to ensure specificity.[1]

  • Chemical Modifications: Common modifications include phosphorothioate (PS) linkages to increase nuclease resistance and 2'-O-methoxyethyl (MOE) or constrained ethyl (cEt) modifications on the sugar rings of the "wings" to increase binding affinity.[5][7]

Diagram: General Structure of a Gapmer ASO

G cluster_0 5' Wing cluster_1 DNA Gap cluster_2 3' Wing wing5_1 Mod wing5_2 Mod wing5_1->wing5_2 gap1 DNA wing5_1->gap1 wing5_3 Mod wing5_2->wing5_3 wing5_3->gap1 gap2 DNA gap1->gap2 gap3 DNA gap2->gap3 gap4 DNA gap3->gap4 gap5 DNA gap4->gap5 wing3_1 Mod gap5->wing3_1 gap5->wing3_1 wing3_2 Mod wing3_1->wing3_2 wing3_3 Mod wing3_2->wing3_3

Caption: Structure of a typical gapmer ASO with modified wings and a central DNA gap.

In Vitro Evaluation of ASO Efficacy and Toxicity

Protocol: ASO Transfection and Target mRNA Knockdown Assessment

This protocol describes the evaluation of ASO efficacy by measuring the reduction of target mRNA in cultured cells.

Materials:

  • Cultured cells (e.g., A549, HeLa)

  • ASOs targeting the gene of interest and a non-targeting control ASO

  • Lipofectamine 2000 or similar transfection reagent

  • Opti-MEM or other serum-free medium

  • 6-well plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • qRT-PCR reagents (reverse transcriptase, primers, SYBR Green or TaqMan probe)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • ASO Transfection: a. For each well, dilute the desired concentration of ASO (e.g., 10-100 nM) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the ASO-transfection reagent complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

  • qRT-PCR: a. Synthesize cDNA from the extracted RNA using a reverse transcriptase. b. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target mRNA and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method.

Diagram: In Vitro ASO Screening Workflow

G A ASO Design & Synthesis B Cell Culture Seeding A->B C ASO Transfection B->C D Incubation (24-48h) C->D E RNA Extraction D->E H Toxicity Assay (e.g., MTT) D->H F qRT-PCR E->F G Data Analysis (mRNA Knockdown) F->G I Lead ASO Identification G->I H->I

Caption: Workflow for in vitro screening of ASO candidates.

Data Presentation: In Vitro ASO Efficacy and Toxicity

Table 1: In Vitro Screening of ASOs Targeting Gene X in A549 Cells

ASO IDConcentration (nM)Target mRNA Knockdown (%)Cell Viability (%)
ASO-X-015085 ± 598 ± 2
ASO-X-025072 ± 895 ± 4
ASO-X-035091 ± 475 ± 6
Control ASO505 ± 299 ± 1

In Vivo Evaluation of ASO Efficacy and Toxicity

Protocol: Systemic ASO Administration in Mice and Tissue Analysis

This protocol outlines the assessment of ASO efficacy and safety in a mouse model.

Materials:

  • Mouse model (e.g., C57BL/6)

  • Lead ASO candidate and control ASO dissolved in sterile saline

  • Syringes and needles for subcutaneous or intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization equipment

  • RNA/protein extraction reagents

  • qRT-PCR and Western blot reagents

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • ASO Administration: Administer the ASO (e.g., 10-50 mg/kg) via subcutaneous or intravenous injection. A typical dosing regimen could be once a week for 3-4 weeks.[8][9]

  • Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or injection site reactions.

  • Tissue Collection: At the end of the study, euthanize the mice and collect relevant tissues (e.g., liver, kidney, spleen).

  • Tissue Homogenization: Homogenize the collected tissues for RNA and protein extraction.

  • Target Engagement Analysis: a. mRNA Knockdown: Perform qRT-PCR on RNA extracted from tissues to determine the extent of target mRNA reduction. b. Protein Reduction: Perform Western blotting or ELISA on protein lysates to quantify the reduction in the target protein.

  • Toxicity Assessment: a. Histopathology: Fix a portion of the tissues in formalin for histopathological analysis to assess tissue morphology and signs of toxicity. b. Serum Chemistry: Collect blood at the time of sacrifice for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

Diagram: ASO Cellular Uptake and Mechanism of Action

G cluster_1 Cytoplasm cluster_2 Nucleus ASO ASO Endosome Endosome ASO->Endosome Endocytosis mRNA Target mRNA ASO->mRNA Hybridization Endosome->ASO Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation (Blocked by Steric Hindrance ASO) RNaseH RNase H1 mRNA->RNaseH RNase H Recruitment Degraded_mRNA Degraded mRNA Fragments pre_mRNA pre-mRNA RNaseH->Degraded_mRNA mRNA Cleavage

References

Application Notes and Protocols for VP-U-6 in Aptamer Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded DNA or RNA molecules, are selected in vitro to bind to a wide array of targets with high affinity and specificity, rivaling that of monoclonal antibodies. The process of selecting these molecules, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the isolation of aptamers from a large, random library of oligonucleotides. The incorporation of modified nucleosides, such as the nucleoside analog VP-U-6, into the aptamer selection process can significantly enhance the chemical diversity of the library, leading to aptamers with improved properties.

This compound is a nucleoside analog designed for use in oligonucleotide synthesis. Its integration into an aptamer library can confer novel structural and functional characteristics, potentially leading to aptamers with enhanced binding affinity, increased stability in biological fluids, and improved performance in diagnostic and therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the aptamer selection workflow.

Principle of Modified SELEX using this compound

The core principle behind using this compound in SELEX is to expand the chemical repertoire of the nucleic acid library beyond the four canonical bases. By replacing a standard deoxynucleotide triphosphate (dNTP) with this compound triphosphate (this compound-TP) during the synthesis of the initial library or during enzymatic amplification, the resulting oligonucleotides will contain this modification. This allows for the selection of aptamers that utilize the unique chemical properties of this compound for target recognition and binding. The overall workflow, often referred to as modified SELEX, follows the same iterative steps as conventional SELEX: binding to the target, partitioning of bound from unbound sequences, and amplification of the selected molecules.

Key Advantages of Incorporating this compound

  • Enhanced Binding Affinity: The unique functional groups of this compound can participate in novel interactions (e.g., hydrophobic, hydrogen bonding, or electrostatic interactions) with the target molecule, potentially leading to aptamers with significantly higher binding affinities compared to their unmodified counterparts.[1][2]

  • Increased Nuclease Resistance: Modifications to the nucleoside structure can render the resulting aptamers less susceptible to degradation by nucleases, a critical feature for in vivo applications.[2][3][4]

  • Broader Target Spectrum: The expanded chemical diversity of a this compound-modified library may enable the selection of aptamers against "difficult" targets that are not amenable to selection with standard libraries.

Quantitative Data Summary

The incorporation of modified nucleosides can have a profound impact on the binding affinity (Kd) and stability (half-life, t1/2) of aptamers. The following tables summarize representative data comparing unmodified aptamers to those containing various modifications, illustrating the potential improvements achievable with analogs like this compound.

Table 1: Comparison of Binding Affinity (Kd) for Unmodified vs. Modified Aptamers

Target ProteinUnmodified Aptamer Kd (nM)Modified Aptamer Kd (nM)Type of ModificationReference
Thrombin> 10007 - 302'-NH2-pyrimidine[2]
VEGF-165~50 (pM for unmodified)2 (pM)2'-F-pyrimidine[2]
HIV-1 Integrase> 10000.05 - 0.12'-F-ANA[1]
Neutrophil Elastase> 10007 - 302'-NH2-pyrimidine[2]

Table 2: Comparison of Nuclease Resistance (Half-life) for Unmodified vs. Modified Aptamers in Serum

Aptamer TargetUnmodified Aptamer t1/2Modified Aptamer t1/2Type of ModificationReference
Neutrophil Elastase< 8 minutes20 hours2'-NH2-pyrimidine[2]
VPF/VEGF< 5 minutes16 hours2'-NH2-pyrimidine[2]
Generic DNA Aptamer~24 hours (50% degradation)> 72 hours (>90% intact)Phosphorothioate (PS)[3]

Experimental Protocols

Protocol 1: Synthesis of an Initial this compound Modified DNA Library

This protocol describes the generation of the initial single-stranded DNA (ssDNA) library containing this compound.

Materials:

  • Custom DNA oligonucleotide template (e.g., 80-100 nt with a central random region of 40-60 nt flanked by constant primer binding sites)

  • Forward and Reverse Primers

  • dNTP mix (dATP, dCTP, dGTP)

  • This compound-TP (triphosphate form of this compound)

  • A thermostable DNA polymerase compatible with modified nucleotides (e.g., Vent (exo-), KOD XL)[5][6]

  • PCR reaction buffer

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Primer Extension Reaction Setup:

    • In a PCR tube, combine the DNA oligonucleotide template (10-100 pmol), the reverse primer (1.5-fold molar excess), dNTP mix (final concentration of 200 µM each of dATP, dCTP, dGTP), and this compound-TP (final concentration to replace dTTP, e.g., 200 µM).

    • Add the appropriate reaction buffer and the selected DNA polymerase.

    • Bring the final volume to 50-100 µL with nuclease-free water.

  • Primer Extension Program:

    • Initial denaturation: 95°C for 3 minutes.

    • Annealing: 55-65°C for 1 minute (adjust based on primer Tm).

    • Extension: 72°C for 1-2 minutes.

  • Purification:

    • Purify the resulting double-stranded DNA (dsDNA) library using a DNA purification kit to remove primers, unincorporated nucleotides, and enzyme.

  • Single-Stranded DNA Generation:

    • Generate the single-stranded modified library from the purified dsDNA. Common methods include:

      • Asymmetric PCR: Perform a subsequent PCR with a skewed primer ratio (e.g., 100:1).[7]

      • Lambda Exonuclease Digestion: Use a 5'-phosphorylated reverse primer in the initial synthesis, followed by digestion with lambda exonuclease to selectively degrade the phosphorylated strand.[8][9]

      • Biotin-Streptavidin Separation: Use a biotinylated reverse primer and separate the strands using streptavidin-coated magnetic beads and alkaline denaturation.[10][11]

  • Purification of ssDNA Library:

    • Purify the generated ssDNA library using a suitable method (e.g., denaturing PAGE or a specialized purification kit).

    • Quantify the concentration of the purified ssDNA library.

Protocol_1_Library_Synthesis cluster_synthesis Library Synthesis cluster_ssDNA_gen ssDNA Generation Template DNA Template & Primers PrimerExt Primer Extension Template->PrimerExt dNTPs dATP, dCTP, dGTP dNTPs->PrimerExt VPU6 This compound-TP VPU6->PrimerExt Polymerase Compatible DNA Polymerase Polymerase->PrimerExt dsDNA dsDNA Library (this compound incorporated) PrimerExt->dsDNA ssDNA_Method Asymmetric PCR or Lambda Exonuclease or Biotin-Streptavidin dsDNA->ssDNA_Method ssDNA_Library Purified ssDNA Library with this compound ssDNA_Method->ssDNA_Library start

Figure 1: Workflow for the synthesis of a this compound modified DNA library.
Protocol 2: SELEX with a this compound Modified Library

This protocol outlines a general SELEX cycle using the modified library.

Materials:

  • Purified this compound modified ssDNA library

  • Target molecule (immobilized on a solid support like magnetic beads or nitrocellulose filter, or in solution for methods like CE-SELEX)

  • Binding Buffer (e.g., PBS with MgCl2; composition may need optimization)[12][13]

  • Wash Buffer (typically the same as binding buffer)

  • Elution Buffer (e.g., high salt, high pH, or a denaturant like urea)

  • PCR reagents (as in Protocol 1, including this compound-TP)

  • Reagents for ssDNA generation

Procedure:

  • Binding:

    • Denature the ssDNA library by heating at 95°C for 5 minutes, followed by rapid cooling on ice for 10 minutes to allow proper folding.

    • Incubate the folded library with the immobilized target in binding buffer for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Partitioning:

    • Wash the solid support several times with wash buffer to remove unbound and weakly bound sequences. The stringency of washing can be increased in later rounds (e.g., by increasing wash volume or duration).

  • Elution:

    • Elute the bound sequences from the target using the elution buffer.

  • Amplification:

    • Amplify the eluted sequences via PCR. The reaction mixture should contain the standard dNTPs and this compound-TP to ensure the modification is present in the newly synthesized strands.

    • Use a forward primer and a 5'-modified (e.g., biotinylated or phosphorylated) reverse primer to facilitate subsequent ssDNA generation.

  • ssDNA Generation:

    • Generate ssDNA from the amplified dsDNA pool using the chosen method (as in Protocol 1, step 4).

  • Next Round of Selection:

    • Use the enriched, modified ssDNA pool for the next round of selection. Typically, 8-15 rounds are performed, with increasing selection pressure in later rounds (e.g., decreasing target concentration, shorter incubation times).

Protocol_2_SELEX_Cycle Start_Library This compound Modified ssDNA Library Binding Incubation with Target Start_Library->Binding Partitioning Wash to Remove Unbound Sequences Binding->Partitioning Elution Elution of Bound Sequences Partitioning->Elution Amplification PCR Amplification (with this compound-TP) Elution->Amplification ssDNA_Gen ssDNA Generation Amplification->ssDNA_Gen Enriched_Library Enriched this compound ssDNA Pool ssDNA_Gen->Enriched_Library Enriched_Library->Binding Next Round

Figure 2: The iterative cycle of SELEX using a this compound modified library.
Protocol 3: Nuclease Resistance Assay

This protocol is to assess the stability of selected this compound modified aptamers in a biological matrix.

Materials:

  • Purified this compound modified aptamer and an unmodified control aptamer

  • Human serum or a specific nuclease solution (e.g., DNase I)

  • Incubation buffer (e.g., PBS)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • DNA stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation:

    • Incubate a known amount of the modified aptamer and the unmodified control in separate tubes with a defined concentration of human serum (e.g., 10-50% v/v) or nuclease at 37°C.[3][14]

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and immediately stop the degradation by adding a stop solution (e.g., EDTA-containing loading buffer) and freezing or placing on ice.

  • Analysis by PAGE:

    • Run the samples on a denaturing PAGE gel to separate the intact aptamer from degraded fragments.

  • Quantification:

    • Stain the gel and visualize the bands using a gel imaging system.

    • Quantify the band intensity of the intact aptamer at each time point relative to the 0-hour time point.

  • Half-life Calculation:

    • Plot the percentage of intact aptamer versus time and calculate the half-life (t1/2) for both the modified and unmodified aptamers.

Protocol_3_Nuclease_Assay cluster_incubation Incubation cluster_analysis Analysis Aptamers Modified Aptamer & Unmodified Control Incubate Incubate at 37°C Aptamers->Incubate Serum Human Serum or Nuclease Serum->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots PAGE Denaturing PAGE Aliquots->PAGE Quantify Quantify Band Intensity PAGE->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

Figure 3: Workflow for assessing the nuclease resistance of modified aptamers.

Characterization of Selected Aptamers

After the final round of SELEX, the enriched pool of aptamers should be cloned and sequenced using next-generation sequencing (NGS). Individual aptamer candidates can then be synthesized and characterized for:

  • Binding Affinity (Kd): Determined by methods such as electrophoretic mobility shift assay (EMSA), surface plasmon resonance (SPR), or fluorescence-based assays.[15]

  • Specificity: Assessed by testing the binding of the aptamer to related and unrelated molecules.

  • Secondary Structure Prediction: In silico tools can be used to predict the secondary structure of the aptamers, which can help in identifying key binding motifs.

Conclusion

The use of the nucleoside analog this compound in aptamer selection represents a powerful strategy to enhance the functional properties of the resulting aptamers. By expanding the chemical diversity of the initial library, researchers can select for aptamers with superior binding affinity and stability, making them more robust candidates for a wide range of applications in diagnostics, therapeutics, and bio-analytics. The protocols provided herein offer a framework for the successful integration of this compound into the SELEX workflow, from library generation to the characterization of final aptamer candidates.

References

Unable to Find Information on "VP-U-6" for Nucleic Acid Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a specific molecule or product named "VP-U-6" for the application of nucleic acid labeling and detection did not yield any relevant results. The term "this compound" does not appear to correspond to a known or commercially available product, reagent, or technology in the field of molecular biology for this purpose.

The search results provided general information on nucleic acid labeling techniques, such as the use of biotinylation and fluorescent probes, as well as information on the U6 promoter, which is involved in the expression of small RNAs. However, no specific data, protocols, or application notes for a product or method identified as "this compound" were found.

Given the absence of any specific information on "this compound," it is not possible to generate the requested detailed application notes, protocols, data tables, or diagrams. The core subject of the request appears to be either a highly specialized, non-publicly documented internal designation, a misnomer, or a non-existent product.

Without any foundational information on what "this compound" is, its mechanism of action, or its experimental applications, the creation of the detailed scientific and technical documentation as requested by the user cannot be fulfilled. Further clarification on the identity and nature of "this compound" is required to proceed.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with VP-U-6 Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically addressing low coupling efficiency encountered when using VP-U-6 phosphoramidite. This resource is intended for researchers, scientists, and drug development professionals.

Based on available information, "this compound" likely refers to a modified uridine phosphoramidite, such as a 5'-Vinylphosphonate (VP)-Uridine phosphoramidite . Modified phosphoramidites, especially those with bulky protective groups or alterations to the phosphodiester backbone, can present unique challenges during oligonucleotide synthesis compared to standard phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and why might it have low coupling efficiency?

A1: this compound phosphoramidite is a modified nucleoside analog used in oligonucleotide synthesis. The "VP" likely stands for vinylphosphonate, a modification that can enhance the stability and functionality of the resulting oligonucleotide. However, the additional chemical groups in modified phosphoramidites can lead to lower coupling efficiencies due to several factors, including:

  • Steric Hindrance: The bulky nature of the vinylphosphonate group and its protecting groups can physically obstruct the phosphoramidite from efficiently reacting with the growing oligonucleotide chain.[]

  • Altered Reactivity: The electronic properties of the modified group can influence the reactivity of the phosphoramidite, potentially requiring longer coupling times or more potent activators.

  • Purity and Stability: Modified phosphoramidites can sometimes be less stable or more difficult to purify than standard phosphoramidites, and impurities or degradation products can inhibit the coupling reaction.[2]

Q2: What is a typical coupling efficiency for standard and modified phosphoramidites?

A2: While an ideal coupling efficiency is as close to 100% as possible, in practice, this is not achievable.[3] Even small decreases in efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides. The table below provides a general comparison.

Phosphoramidite TypeTypical Coupling Efficiency
Standard (dA, dC, dG, dT)> 99%
Modified (e.g., this compound)95% - 98% (can be lower)

Q3: How does water content affect the coupling efficiency of this compound phosphoramidite?

A3: Water is highly detrimental to phosphoramidite chemistry. Any moisture present in the reagents or on the synthesizer will react with the activated phosphoramidite, leading to its hydrolysis.[3] This reduces the concentration of active phosphoramidite available to couple with the growing oligonucleotide chain, thereby lowering the coupling efficiency.[3] It is crucial to use anhydrous acetonitrile and ensure all other reagents and the synthesizer itself are as dry as possible.[3]

Troubleshooting Guide for Low Coupling Efficiency of this compound Phosphoramidite

This guide is structured to help you identify and resolve common issues leading to poor coupling efficiency with your modified phosphoramidite.

Problem Area 1: Reagent Quality and Handling
Symptom Possible Cause Recommended Action
Consistently low coupling efficiency from the first coupling step.Degraded this compound phosphoramidite: Modified phosphoramidites can be less stable.- Use a fresh batch of phosphoramidite. - Ensure proper storage conditions (e.g., -20°C, under argon). - Perform a purity check (e.g., ³¹P NMR) on the phosphoramidite solution.
Gradual decrease in coupling efficiency over a synthesis run.Moisture contamination: Introduction of water into the acetonitrile or activator.- Use fresh, anhydrous acetonitrile with low water content (<30 ppm). - Ensure the argon/helium supply to the synthesizer is dry. - Replace the activator solution.
Low efficiency specifically with this compound, while other amidites couple well.Suboptimal activator: The standard activator may not be strong enough for the modified amidite.- Consider using a more potent activator such as DCI (4,5-Dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole). - Optimize the activator concentration.
Problem Area 2: Synthesis Protocol and Parameters
Symptom Possible Cause Recommended Action
Low coupling efficiency, especially after multiple additions of this compound.Insufficient coupling time: Bulky phosphoramidites require more time to react.- Increase the coupling time for the this compound phosphoramidite. A doubling of the standard coupling time is a good starting point.
Truncated sequences observed during analysis.Incomplete deblocking: The 5'-DMT group is not fully removed, preventing the next coupling reaction.- Increase the deblocking time or use a fresh deblocking solution.
Inefficient capping: Unreacted 5'-OH groups are not capped, leading to the extension of failure sequences in subsequent cycles.- Ensure fresh capping reagents are used and consider increasing the capping time.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile for Phosphoramidite Dissolution
  • Objective: To ensure the solvent used for dissolving the this compound phosphoramidite is free of moisture.

  • Materials:

    • Septum-sealed bottle of anhydrous acetonitrile (<30 ppm water).

    • Argon or helium gas supply with an in-line drying filter.

    • Syringe and needle.

  • Procedure:

    • Pressurize the acetonitrile bottle with dry argon or helium.

    • Carefully withdraw the required volume of acetonitrile using a dry syringe.

    • Immediately add the acetonitrile to the vial containing the this compound phosphoramidite, which should also be under an inert atmosphere.

    • Gently swirl to dissolve. Avoid vigorous shaking to prevent shearing of the phosphoramidite.

Protocol 2: Extended Coupling for Modified Phosphoramidites
  • Objective: To increase the reaction time to allow for efficient coupling of bulky or less reactive phosphoramidites like this compound.

  • Procedure:

    • Program your DNA synthesizer to include a specific "modified phosphoramidite" protocol.

    • For the step involving the addition of this compound, increase the coupling time. Standard coupling times are typically 30-60 seconds. For this compound, start with a coupling time of 120-180 seconds.

    • Monitor the trityl cation release after the coupling step. A strong color indicates successful coupling.

    • Further optimize the coupling time based on the results from your initial extended coupling experiments.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis Cycle cluster_analysis Post-Synthesis Analysis reagent_prep Prepare Anhydrous Reagents (ACN, Activator, Amidite) deblock Deblocking (Remove 5'-DMT) reagent_prep->deblock Load onto synthesizer couple Coupling (Extended time for this compound) deblock->couple Expose 5'-OH cap Capping (Block unreacted 5'-OH) couple->cap oxidize Oxidation (Stabilize phosphate linkage) cap->oxidize oxidize->deblock Repeat for next cycle cleave Cleavage & Deprotection oxidize->cleave End of Synthesis purify Purification (HPLC/PAGE) cleave->purify analyze Analysis (Mass Spec/CE) purify->analyze

Caption: Workflow for oligonucleotide synthesis with a modified phosphoramidite.

steric_hindrance cluster_standard Standard Phosphoramidite Coupling cluster_modified This compound Phosphoramidite Coupling std_amidite Standard Amidite growing_chain Growing Oligo Chain (5'-OH) std_amidite->growing_chain Efficient Coupling vp_amidite Bulky this compound Amidite growing_chain2 Growing Oligo Chain (5'-OH) vp_amidite->growing_chain2 Potential Steric Hindrance

Caption: Steric hindrance affecting coupling efficiency of bulky phosphoramidites.

References

Technical Support Center: VP-U-6 Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VP-U-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that can lead to this compound incorporation failure.

Q1: Why is the incorporation efficiency of this compound low?

Low incorporation efficiency can result from several factors related to the reaction conditions and the quality of the reagents.

Possible Causes and Solutions:

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient labeling of primary amines.[1] A pH outside the optimal range can significantly reduce labeling efficiency.

    • Recommendation: The optimal pH for this compound labeling is between 8.0 and 9.0. It is recommended to perform a pH optimization experiment to determine the best pH for your specific protein.[1]

  • Incorrect Molar Coupling Ratio (MCR): The ratio of this compound to your target molecule is a key parameter.

    • Recommendation: Start with a molar coupling ratio of 20:1 (this compound:protein) and optimize by testing a range from 10:1 to 40:1.[1]

  • Low Protein Concentration: The concentration of the protein to be labeled can affect the reaction kinetics.[1]

    • Recommendation: Ensure your protein concentration is at least 0.1 mg/mL for efficient labeling.[1] If you must work with lower concentrations, consider increasing the incubation time or the MCR.[1]

  • Presence of Competing Nucleophiles: Other molecules with primary amines in your buffer (e.g., Tris, glycine) will compete with your target for this compound.

    • Recommendation: Use a buffer free of extraneous nucleophiles. Phosphate-buffered saline (PBS) or borate buffers are good alternatives.

  • Degraded this compound: this compound is sensitive to moisture and should be stored properly.

    • Recommendation: Aliquot this compound upon receipt and store it desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Q2: I am seeing no this compound incorporation at all. What should I check first?

A complete failure of incorporation often points to a critical error in the experimental setup or reagent integrity.

Troubleshooting Workflow:

G start Start: No this compound Incorporation check_reagents Check Reagent Integrity - this compound activity - Protein concentration and purity start->check_reagents check_protocol Verify Experimental Protocol - Correct buffer composition (no competing amines)? - pH of reaction buffer correct? - Correct MCR calculation? check_reagents->check_protocol Reagents OK reagent_issue Outcome: Reagent Issue Identified - Replace this compound or protein sample check_reagents->reagent_issue Issue Found positive_control Run a Positive Control Experiment - Use a protein known to label well (e.g., BSA) check_protocol->positive_control Protocol Verified protocol_issue Outcome: Protocol Error Identified - Adjust buffer, pH, or MCR check_protocol->protocol_issue Error Found positive_control->reagent_issue Positive Control Fails success Outcome: Successful Incorporation - Apply optimized conditions to your experiment positive_control->success Positive Control Works

Caption: Troubleshooting workflow for complete this compound incorporation failure.

Q3: My protein is precipitating after adding this compound. What can I do?

Protein precipitation during labeling can be caused by the solvent used to dissolve this compound or by the modification of the protein itself.

Possible Causes and Solutions:

  • Solvent Shock: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation.

    • Recommendation: Add the this compound solution dropwise to the protein solution while gently vortexing. Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.

  • Alteration of Protein Properties: The addition of the hydrophobic this compound molecule can alter the solubility of your target protein.

    • Recommendation: Try performing the labeling reaction in the presence of a mild, non-nucleophilic detergent or at a lower protein concentration.

FAQs

Q: What is the optimal reaction time and temperature for this compound incorporation?

A: For most proteins, a reaction time of 2 hours at room temperature (18-25°C) in the dark is sufficient.[1] However, optimization may be required for your specific target.

Q: How can I remove unincorporated this compound after the labeling reaction?

A: Unincorporated this compound can be removed by gel filtration chromatography (e.g., using a Sephadex G-25 column) or by dialysis.[1]

Q: How do I determine the degree of labeling (DOL)?

A: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the this compound fluorophore. The DOL is then calculated using the Beer-Lambert law.

Experimental Protocols

Standard this compound Labeling Protocol

This protocol is a starting point and may require optimization.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) at a concentration of 1-2 mg/mL.

  • Prepare the this compound Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar coupling ratio (e.g., 20:1).

    • Add the this compound solution to the protein solution while gently mixing.

    • Incubate the reaction for 2 hours at room temperature, protected from light.[1]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted this compound using a desalting column.

  • Determine the Degree of Labeling:

    • Measure the absorbance of the purified, labeled protein to calculate the protein concentration and the DOL.

Quality Control Workflow

G start Start: Labeled Protein Sample spectro Spectrophotometric Analysis - Measure A280 and A_max(dye) - Calculate Protein Concentration and DOL start->spectro sds_page SDS-PAGE Analysis - Confirm protein integrity - Visualize fluorescently labeled protein spectro->sds_page DOL within range fail Result: QC Failed - Troubleshoot labeling protocol spectro->fail DOL out of range functional_assay Functional Assay - Test the activity of the labeled protein sds_page->functional_assay Protein intact sds_page->fail Protein degraded pass Result: QC Passed - Labeled protein is ready for use functional_assay->pass Functionality retained functional_assay->fail Functionality lost

Caption: Quality control workflow for this compound labeled proteins.

Data Presentation

Table 1: Effect of pH on this compound Labeling Efficiency

Reaction pHRelative Labeling Efficiency (%)
6.015
7.045
8.090
9.0100
10.085

Note: Data are generalized based on typical amine-reactive labeling chemistry and should be confirmed experimentally for your specific protein.[1]

Table 2: Effect of Molar Coupling Ratio (MCR) on Degree of Labeling (DOL)

MCR (this compound:Protein)Average DOL
10:11-2
20:13-5
40:16-8

Note: The actual DOL will depend on the number of available primary amines on your protein and other reaction conditions.[1]

References

Optimizing VP-U-6 Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleoside analog VP-U-6. Our aim is to help you navigate the challenges of deprotection, ensuring high-yield and high-purity outcomes for your synthesized oligonucleotides.

Understanding the Chemistry of this compound Deprotection

This compound is a modified 2'-O-methyluridine phosphoramidite with a diethyl phosphonate moiety at the 5' position. Successful deprotection requires the sequential or concurrent removal of two key protecting groups: the cyanoethyl group from the phosphate backbone and the phosphoramidite group from the 3'-terminus, in addition to cleavage from the solid support.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides containing this compound?

A1: Standard deprotection for oligonucleotides synthesized using phosphoramidite chemistry, including those with this compound, typically involves a two-step process. The first step is the removal of the cyanoethyl protecting groups from the phosphate backbone, which is usually accomplished using a solution of a weak base. The second, more vigorous step involves cleavage from the solid support and removal of the exocyclic amine protecting groups from the nucleobases using a stronger base, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Q2: I am observing incomplete deprotection of my oligonucleotide. What are the possible causes and solutions?

A2: Incomplete deprotection can stem from several factors. One common issue is the age or quality of the deprotection reagents. Ensure that your ammonium hydroxide or AMA solutions are fresh, as their effectiveness can diminish over time. Another potential cause is insufficient reaction time or temperature. For sterically hindered or complex oligonucleotides, extending the deprotection time or increasing the temperature may be necessary. Finally, ensure the solid support is fully submerged in the deprotection solution to allow for efficient cleavage.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of deprotection can be effectively monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By taking small aliquots of the reaction mixture at different time points, you can analyze the sample to identify the presence of any remaining protecting groups or incompletely deprotected species. This allows for the optimization of reaction conditions to ensure complete deprotection.

Q4: Are there any specific considerations for the deprotection of the 5'-diethyl phosphonate group in this compound?

A4: The diethyl phosphonate group at the 5' position of this compound is generally stable under the standard basic conditions used for oligonucleotide deprotection. However, if you are employing harsher deprotection conditions or alternative chemistries, it is advisable to confirm the stability of this moiety. Analysis of the final product by mass spectrometry can verify the integrity of the 5'-diethyl phosphonate group.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the deprotection of this compound containing oligonucleotides.

Problem Potential Cause Recommended Solution
Low Yield of Deprotected Oligonucleotide Incomplete cleavage from the solid support.- Ensure the solid support is fully suspended in the deprotection solution.- Increase the deprotection time or temperature.- Use fresh, high-quality deprotection reagents.
Degradation of the oligonucleotide during deprotection.- For sensitive modifications, consider using milder deprotection conditions (e.g., lower temperature, shorter time).- Ensure the deprotection solution is free of contaminants.
Presence of Multiple Peaks in HPLC Analysis Incomplete removal of protecting groups.- Extend the deprotection time or increase the temperature.- Use fresh deprotection reagents.- Confirm the appropriate deprotection conditions for all modifications in your oligonucleotide.
Base modification or degradation.- Use milder deprotection conditions if possible.- Ensure proper handling and storage of reagents and the oligonucleotide.
Unexpected Mass in Mass Spectrometry Analysis Incomplete removal of the cyanoethyl group.- Verify the efficiency of the initial deprotection step for cyanoethyl group removal.- Consider a longer incubation time with the weak base solution.
Modification or loss of the 5'-diethyl phosphonate group.- Confirm the stability of the phosphonate group under your specific deprotection conditions.- If necessary, explore alternative, milder deprotection protocols.

Experimental Protocols

Standard Deprotection Protocol for this compound Containing Oligonucleotides
  • Reagents and Materials:

    • Oligonucleotide synthesized on solid support containing this compound.

    • Concentrated ammonium hydroxide (28-30%).

    • Sterile, nuclease-free water.

    • HPLC-grade acetonitrile.

    • Trifluoroacetic acid (TFA) for HPLC mobile phase.

    • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Procedure:

    • Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide to the vial.

    • Seal the vial tightly and place it in a heating block or oven at 55°C for 12-16 hours.

    • After incubation, allow the vial to cool to room temperature.

    • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

    • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

    • Resuspend the dried oligonucleotide pellet in a suitable volume of sterile, nuclease-free water.

    • Analyze the deprotected oligonucleotide by HPLC and/or mass spectrometry to confirm purity and identity.

Visualizing the Deprotection Workflow

The following diagram illustrates the key stages of the this compound deprotection process.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_analysis Analysis Synthesized_Oligo Synthesized Oligonucleotide on Solid Support (with this compound) Cleavage_Deprotection Cleavage from Support & Removal of Protecting Groups (Ammonium Hydroxide) Synthesized_Oligo->Cleavage_Deprotection Evaporation Evaporation of Deprotection Reagent Cleavage_Deprotection->Evaporation Purification_Analysis Purification (e.g., HPLC) & Analysis (e.g., Mass Spec) Evaporation->Purification_Analysis Final_Product Pure Deprotected Oligonucleotide Purification_Analysis->Final_Product

Caption: Workflow for this compound deprotection and analysis.

This technical support guide is intended to provide a starting point for optimizing your this compound deprotection steps. Due to the variability in oligonucleotide sequences and other modifications, some level of empirical optimization may be required to achieve the best results.

preventing side reactions with VP-U-6

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific molecule or compound designated "VP-U-6" is not available in publicly accessible scientific literature or databases. The following information has been compiled based on general principles of experimental troubleshooting and best practices in a laboratory setting. If "this compound" is a novel or internal compound, please refer to your institution's specific documentation and safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a novel experimental compound?

A1: The mechanism of action for any new compound is typically elucidated through a series of targeted experiments. These may include binding assays to identify molecular targets, cellular assays to observe phenotypic changes, and in vivo studies to understand its physiological effects. Without specific information on this compound, it is crucial to consult the primary literature or internal documentation that first described the compound.

Q2: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?

A2: Off-target effects are a common challenge in drug development. Potential causes include:

  • Compound Purity: Impurities from the synthesis process can have their own biological activity.

  • Metabolites: The compound may be metabolized by cells into active byproducts.

  • Broad Specificity: The compound may bind to multiple targets with similar structural motifs.

  • Concentration: High concentrations can lead to non-specific interactions.

Q3: How can I minimize the risk of side reactions when working with a new compound?

A3: A systematic approach is key to mitigating unforeseen reactions:

  • Dose-Response Studies: Always begin with a wide range of concentrations to determine the optimal therapeutic window.

  • Control Experiments: Include appropriate positive and negative controls to ensure the observed effects are specific to the compound.

  • Orthogonal Assays: Validate findings using multiple, independent experimental methods.

  • Literature Review: Thoroughly research the target and compound class for known liabilities.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments

Inconsistent results can derail a research project. This guide provides a systematic approach to troubleshooting.

Potential Cause Troubleshooting Step Expected Outcome
Reagent VariabilityAliquot and store all reagents from the same batch under recommended conditions. Use a fresh aliquot for each experiment.Consistent starting materials for each experimental run.
Cell Line InstabilityPerform regular cell line authentication and mycoplasma testing. Use cells at a consistent passage number.Genetically and phenotypically stable cell population.
Operator ErrorStandardize all experimental protocols. If possible, have a second researcher replicate the experiment.Increased reproducibility and identification of procedural drift.
Equipment MalfunctionRegularly calibrate all equipment (pipettes, incubators, plate readers, etc.).Accurate and reliable data acquisition.
Experimental Protocol: Standard Cell Viability Assay

This protocol outlines a common method for assessing the effect of a new compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the experimental compound (e.g., this compound) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Reagent: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.

Visualizing Experimental Logic

Understanding the flow of a troubleshooting process is critical. The following diagram illustrates a logical workflow for addressing inconsistent experimental results.

G cluster_solutions Solutions Inconsistent_Results Inconsistent Results Observed Check_Reagents Check Reagent Consistency Inconsistent_Results->Check_Reagents Check_Cells Assess Cell Line Stability Check_Reagents->Check_Cells If problem persists Problem_Identified Problem Identified and Corrected Check_Reagents->Problem_Identified Issue Found Review_Protocol Review Experimental Protocol Check_Cells->Review_Protocol If problem persists Check_Cells->Problem_Identified Issue Found Calibrate_Equipment Calibrate Equipment Review_Protocol->Calibrate_Equipment If problem persists Review_Protocol->Problem_Identified Issue Found Calibrate_Equipment->Problem_Identified Issue Found Consistent_Results Results are now Consistent Problem_Identified->Consistent_Results

Caption: Troubleshooting workflow for inconsistent experimental results.

This guide provides a foundational framework for addressing common issues in experimental biology. For specific challenges related to "this compound," detailed information about its chemical structure, target, and intended biological effects is necessary.

Technical Support Center: VP-U-6 Synthesis and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis of the novel kinase inhibitor, VP-U-6.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitate out of the solution upon cooling after synthesis. What is the primary cause?

A1: Precipitation of this compound upon cooling is a common issue indicative of its low solubility in the chosen solvent system at lower temperatures. This is a typical characteristic of many poorly soluble compounds.[1] During the reaction, higher temperatures may have increased its solubility, but as the solution cools, it becomes supersaturated, leading to precipitation.

Q2: I observe poor yield of this compound after purification. Could solubility be a contributing factor?

A2: Absolutely. Low solubility can significantly impact your yield at various stages. During workup, your product might be partially soluble in the aqueous layer, leading to loss.[2] Furthermore, during purification steps like crystallization, significant amounts of this compound may remain in the mother liquor if the solvent choice and temperature are not optimized.

Q3: What are the initial troubleshooting steps if I encounter this compound precipitation during my reaction?

A3: If you observe precipitation during the reaction, consider the following:

  • Gentle Warming: Gently warming the solution might help redissolve the precipitate. However, be cautious as prolonged heating can lead to degradation.[1]

  • Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[1]

  • Solvent Addition: Adding a small amount of a co-solvent in which this compound is more soluble can help maintain a homogeneous solution.

Q4: Can the physical form of this compound affect its solubility?

A4: Yes, the solid-state properties of your compound play a crucial role. Amorphous forms are generally more soluble than stable crystalline forms.[3] Techniques like particle size reduction (micronization) can also improve the dissolution rate by increasing the surface area.[4][5]

Troubleshooting Guide

Issue 1: this compound is Insoluble in Common Organic Solvents During Synthesis

Possible Cause & Solution:

The inherent chemical structure of this compound likely contributes to its poor solubility. Many new chemical entities are lipophilic and have high molecular weights, leading to low aqueous and organic solvent solubility.[6]

Troubleshooting Workflow:

A Insolubility Observed B Solvent Screening A->B Initial Step C Co-solvent System B->C If single solvent fails F Successful Dissolution B->F If successful D pH Adjustment C->D For ionizable compounds C->F If successful E Temperature Optimization D->E If still issues D->F If successful E->F Outcome

Caption: Troubleshooting workflow for this compound insolubility.

Detailed Steps:

  • Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities.

  • Co-solvent Systems: Employ a mixture of solvents. A small amount of a "good" solvent can significantly increase the solubility in a "poor" solvent.[7]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the reaction mixture can dramatically improve its solubility. Acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[1]

  • Temperature Optimization: Systematically study the effect of temperature on solubility to find the optimal balance between solubility and potential degradation.

Issue 2: this compound Crashes Out During Aqueous Workup

Possible Cause & Solution:

When an organic solution of this compound is mixed with an aqueous anti-solvent, the polarity of the solvent system changes abruptly, causing the compound to precipitate. This is a common issue for compounds with low aqueous solubility.[1]

Experimental Workflow:

A Reaction Mixture in Organic Solvent C Slowly Add Organic to Aqueous with Vigorous Stirring A->C B Prepare Aqueous Solution B->C D Monitor for Precipitation C->D E Product in Aqueous Phase D->E

Caption: Workflow for aqueous workup of this compound.

Detailed Steps:

  • Reverse Addition: Instead of adding water to the organic layer, try adding the organic solution of your product slowly to the aqueous solution with vigorous stirring. This helps to avoid localized high concentrations that can lead to precipitation.[1]

  • Use of Surfactants: Consider adding a small amount of a surfactant to the aqueous phase to help stabilize the product.[3]

  • Salt Formation: If this compound has acidic or basic properties, converting it to a salt can significantly increase its aqueous solubility.[6]

Quantitative Data Summary

The following table summarizes the hypothetical solubility of this compound in various common organic solvents at different temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dichloromethane (DCM)2.58.0
Tetrahydrofuran (THF)5.015.0
N,N-Dimethylformamide (DMF)20.050.0
Dimethyl Sulfoxide (DMSO)50.0>100.0
Acetonitrile (ACN)1.04.5
Methanol (MeOH)0.52.0
Water<0.01<0.01

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System

Objective: To identify a co-solvent system that enhances the solubility of this compound.

Methodology:

  • Prepare a saturated solution of this compound in a primary solvent where it has poor solubility (e.g., Methanol).

  • To a fixed volume of the saturated solution, add a co-solvent in which this compound is known to be more soluble (e.g., DMSO) in small increments (e.g., 1-5% v/v).

  • After each addition, stir the mixture at a constant temperature for 1 hour to ensure equilibrium is reached.

  • Visually inspect for the dissolution of any solid this compound.

  • Quantify the amount of dissolved this compound using a suitable analytical method like HPLC to determine the optimal co-solvent ratio.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of solid this compound to a fixed volume of each buffer solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[8]

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of dissolved this compound using UV-Vis spectrophotometry or HPLC.

  • Plot the solubility of this compound as a function of pH to identify the pH range of maximum solubility.

Signaling Pathway Context

This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cell proliferation. Understanding its solubility is critical for its formulation in in-vitro and in-vivo studies to accurately assess its efficacy.

A Growth Factor B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cell Proliferation E->F G This compound G->D Inhibition

Caption: Inhibition of the Kinase Signaling Pathway by this compound.

References

Technical Support Center: Troubleshooting Unexpected Peaks in Oligosaccharide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting strategies for resolving unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of complex oligosaccharides. While the query specifically mentioned "VP-U-6 oligos," publicly available information on this particular compound is limited. Therefore, this document focuses on the common challenges and solutions applicable to the broader class of complex and modified oligosaccharides, such as sulfated oligosaccharides, which are frequently encountered in drug development. The principles and protocols outlined here offer a robust framework for identifying and eliminating extraneous peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected peaks (ghost peaks) in my oligosaccharide HPLC chromatogram?

Unexpected peaks, often referred to as ghost peaks, are signals in your chromatogram that do not correspond to your analytes of interest. They can appear in both sample and blank injections, complicating data interpretation and quantification.[1] The most common sources of these peaks include:

  • System Contamination: Residuals from previous analyses, contaminated autosampler components, or degraded pump seals can introduce contaminants.[2]

  • Mobile Phase Contamination: Impurities in solvents, buffers, or water, as well as microbial growth in un-blanketed aqueous mobile phases, are frequent culprits.[3]

  • Sample-Related Issues: Contamination introduced during sample preparation, use of contaminated vials or caps, or degradation of the oligosaccharide sample itself can lead to extra peaks.[2][4]

  • Column Issues: A contaminated or aging column can bleed stationary phase or release previously adsorbed substances.[2]

  • Carryover: Residue from a previous, high-concentration sample injection can appear in subsequent runs.[3]

Q2: I see a peak in my blank injection. How do I identify the source of this "ghost peak"?

A systematic process of elimination is the most effective way to pinpoint the source of a ghost peak that appears in a blank run. This involves sequentially replacing or bypassing components of the HPLC system to see if the peak disappears.

Troubleshooting Protocol:

  • Run a Gradient Blank: Perform a gradient run without any injection to see if the peak is inherent to the mobile phase or system.[5]

  • Test the Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and water. If the peak disappears, the old mobile phase was the source.

  • Isolate System Components:

    • Replace the mobile phase with fresh, high-purity solvent.

    • Disconnect the column and run the mobile phase directly from the injector to the detector. If the peak is gone, the column is the likely source of contamination.

    • If the peak persists, the contamination is likely in the system before the column (e.g., pump, mixer, injector).

  • Clean the System: If system contamination is suspected, flush the entire system with a strong solvent appropriate for your application.

Q3: My oligosaccharide sample seems to be degrading and showing extra peaks. How can I prevent this?

Oligosaccharides, particularly those with labile modifications like sulfates or certain glycosidic linkages, can be susceptible to degradation under certain analytical conditions.[4]

Key Considerations for Oligosaccharide Stability:

  • pH of Mobile Phase: Highly acidic or basic mobile phases can cause hydrolysis of glycosidic bonds or loss of modifications. Ensure the mobile phase pH is within the stable range for your specific oligosaccharide.

  • Temperature: Elevated column or autosampler temperatures can accelerate degradation.[6]

  • Sample Preparation: Avoid prolonged exposure to harsh acidic or basic conditions during sample prep. Some labeling procedures or the presence of acids like formic acid in the eluent can cause degradation or in-source fragmentation in mass spectrometry.[4]

Preventative Measures:

  • Maintain the autosampler at a low temperature (e.g., 4°C).

  • Use freshly prepared samples and mobile phases.

  • If using acidic modifiers, use the lowest concentration necessary for good chromatography.

Q4: Could the unexpected peaks be related to the complex nature of my sulfated oligosaccharide sample?

Yes, the inherent heterogeneity of complex oligosaccharides, especially sulfated ones, can contribute to a complex chromatogram that may appear to have "unexpected" peaks.

Potential Sources of Complexity:

  • Isomers: Structural isomers of oligosaccharides can be difficult to separate and may appear as closely eluting or shouldered peaks.

  • Variable Sulfation: Samples may contain a population of oligosaccharides with varying degrees of sulfation, leading to multiple peaks.

  • Anomers: The anomeric carbon of a reducing-end sugar can exist in alpha and beta configurations, which can sometimes be separated under high-resolution conditions, resulting in peak splitting or small adjacent peaks.

Analytical Approaches:

  • High-Resolution Columns: Employing columns with different selectivities (e.g., porous graphitized carbon) can help in resolving isomers.[5]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer can help identify if the unexpected peaks are related to your analyte (e.g., different sulfation states, isomers) or are true contaminants.

Experimental Protocols & Data Presentation

Protocol: Systematic Troubleshooting of Ghost Peaks

This protocol outlines a step-by-step process to identify the source of a persistent ghost peak.

  • Initial Observation: A ghost peak is observed at a consistent retention time in both sample and blank injections.

  • Mobile Phase Check:

    • Prepare fresh mobile phase A and B using HPLC-grade solvents and water from a reliable source.

    • Run a blank gradient. If the peak is gone, the original mobile phase was contaminated.

  • Injector/Autosampler Check:

    • If the peak persists, remove the vial from the autosampler and perform a "no injection" run (air injection).

    • If the peak disappears, the contamination may be in the sample vials, caps, or the solvent used to dissolve the sample.

  • System (Pre-Column) vs. Column Check:

    • Disconnect the column and replace it with a union.

    • Run a blank gradient. If the peak is still present, the contamination is in the HPLC system (pump, lines, injector). If the peak is absent, the column is the source.

  • Column Cleaning:

    • If the column is identified as the source, flush it with a series of strong solvents according to the manufacturer's instructions. For reversed-phase columns, this may involve flushing with progressively less polar solvents.

  • System Cleaning:

    • If the system is contaminated, systematically flush each component (pump, injector, tubing) with a strong, appropriate solvent.

Data Tables for Troubleshooting

Table 1: Troubleshooting System Contamination

TestExpected Outcome if ContaminatedAction
Blank Gradient (No Injection) Ghost peak appearsProceed to mobile phase check
Fresh Mobile Phase Ghost peak disappearsDiscard old mobile phase
"Air" Injection (No Vial) Ghost peak disappearsCheck vials, caps, and sample solvent for contamination
Column Bypassed Ghost peak persistsContamination is in the system (pump, injector)
Column Bypassed Ghost peak disappearsContamination is on the column

Table 2: Troubleshooting Mobile Phase Issues

SymptomPotential CauseSolution
Baseline Drift Poor column equilibration, temperature fluctuation, contaminated mobile phaseIncrease equilibration time, use a column oven, prepare fresh mobile phase[6]
Spurious Peaks Microbial growth in aqueous mobile phase, contaminated solventPrepare fresh mobile phase daily, filter solvents, keep reservoirs covered
Retention Time Shifts Incorrect mobile phase composition, pump malfunctionPrepare fresh mobile phase carefully, check pump performance[6]

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting workflows.

TroubleshootingWorkflow start Unexpected Peak Observed blank_injection Run Blank Injection start->blank_injection peak_present Peak Still Present? blank_injection->peak_present no_peak Problem Solved: Sample Contamination peak_present->no_peak No fresh_mp Prepare Fresh Mobile Phase peak_present->fresh_mp Yes peak_present2 Peak Still Present? fresh_mp->peak_present2 no_peak2 Problem Solved: Mobile Phase Contamination peak_present2->no_peak2 No bypass_column Bypass Column peak_present2->bypass_column Yes peak_present3 Peak Still Present? bypass_column->peak_present3 clean_system Clean System (Pump, Injector) peak_present3->clean_system Yes clean_column Clean/Replace Column peak_present3->clean_column No

Caption: General troubleshooting workflow for unexpected peaks.

ContaminationSource cluster_sample Sample Preparation cluster_hplc HPLC System sample Sample Matrix vials Vials/Caps solvent Dilution Solvent mp Mobile Phase pump Pump/Seals mp->pump injector Injector/Needle pump->injector column Column injector->column ghost_peak Ghost Peak Source? ghost_peak->sample Sample-Related ghost_peak->mp System-Related

Caption: Potential sources of contamination leading to ghost peaks.

References

Technical Support Center: Improving the Yield of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the yield of modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of oligonucleotides containing chemical modifications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the final yield of modified oligonucleotides?

The final yield of a modified oligonucleotide is influenced by several factors throughout the synthesis and purification process.[1][2] Key factors include:

  • Coupling Efficiency: The efficiency of the chemical reaction that adds each nucleotide to the growing chain is paramount. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[3][4] Modified phosphoramidites, in particular, may exhibit lower coupling efficiencies compared to standard phosphoramidites.[1][2][5]

  • Deprotection Conditions: Incomplete removal of protecting groups from the oligonucleotide can lead to a heterogeneous mixture of products and lower the yield of the desired full-length, fully deprotected oligonucleotide.[1][2] Some modifications are sensitive to standard deprotection conditions, requiring milder reagents and potentially longer reaction times.[1][6]

  • Purification Method: The chosen purification method significantly impacts the final yield. While methods like HPLC provide high purity, they can also lead to product loss.[1][7] The trade-off between purity and yield is a critical consideration.[1]

  • Quality of Reagents: The purity of phosphoramidites, solvents, and all other reagents is crucial. The presence of moisture or other contaminants can lead to side reactions and a decrease in synthesis efficiency.[3]

Q2: How can I improve the coupling efficiency of a modified phosphoramidite?

Low coupling efficiency is a common issue with modified phosphoramidites.[1][5] Here are several strategies to improve it:

  • Optimize Coupling Time: Extending the coupling time for the modified base can help drive the reaction to completion.

  • Increase Reagent Concentration: Using a higher concentration of the modified phosphoramidite and the activator can improve reaction kinetics.

  • Use a Stronger Activator: Activators like 4,5-dicyanoimidazole (DCI) can be more effective than standard activators like 1H-tetrazole for sterically hindered or less reactive phosphoramidites.[8]

  • Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry. Ensure all reagents and solvents are strictly anhydrous.[3]

  • Fresh Reagents: Use freshly prepared solutions of the modified phosphoramidite and activator. Degradation of these reagents can significantly reduce coupling efficiency.

Q3: What are the signs of incomplete deprotection, and how can it be addressed?

Incomplete deprotection can be identified by the presence of additional peaks in analytical traces (e.g., HPLC or mass spectrometry) corresponding to partially protected oligonucleotides. To address this:

  • Optimize Deprotection Conditions: The choice of deprotection reagent and the time and temperature of the reaction are critical. For base-labile modifications, milder deprotection strategies, such as using potassium carbonate in methanol or t-butylamine/water mixtures, may be necessary.[6]

  • Use Appropriate Protecting Groups: For sensitive modifications, it is often beneficial to use phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) to allow for milder deprotection conditions.[6]

  • Pre-treatment Steps: Some modifications may require specific pre-treatment steps before the final deprotection to remove certain protecting groups.

Q4: Which purification method is best for modified oligonucleotides?

The optimal purification method depends on the specific modification, the length of the oligonucleotide, and the required purity for the downstream application.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is often the method of choice for purifying modified oligonucleotides, especially those containing hydrophobic modifications like fluorescent dyes.[7] It offers high resolution and can effectively separate the full-length product from failure sequences.[7]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides excellent resolution for longer oligonucleotides and can yield very high purity products. However, it can be a lower-yielding method and may not be compatible with certain modifications that are sensitive to the chemicals used in the gel.[9]

  • Cartridge Purification: This method is a faster, lower-resolution alternative to HPLC and is suitable for applications that do not require extremely high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of modified oligonucleotides.

Problem Possible Causes Recommended Solutions
Low Yield of Full-Length Product - Low coupling efficiency of the modified phosphoramidite.- Inefficient detritylation.- Suboptimal deprotection conditions leading to product degradation.- Loss of product during purification.- Optimize coupling time and reagent concentrations for the modified base.- Use a stronger activator.- Ensure fresh and anhydrous reagents.- Verify complete detritylation by monitoring the trityl cation color.- Use milder deprotection conditions if the modification is base-labile.- Optimize the purification protocol to minimize product loss.
Presence of Multiple Peaks in HPLC Analysis - Incomplete capping, leading to n-1, n-2, etc., failure sequences.- Incomplete deprotection.- Side reactions during synthesis or deprotection.- Secondary structures of the oligonucleotide.- Ensure the capping reagent is fresh and the capping step is efficient.- Optimize deprotection time, temperature, and reagent.- For modifications prone to side reactions, consult the supplier's recommendations for specific synthesis and deprotection protocols.- Analyze the sample under denaturing conditions to eliminate secondary structures.
Unexpected Mass in Mass Spectrometry Analysis - Incomplete removal of a protecting group.- Adduct formation with reagents (e.g., acrylonitrile from cyanoethyl group removal).- Oxidation of the modification or the oligonucleotide backbone.- Re-treat the sample with the appropriate deprotection reagent.- Optimize the deprotection and cleavage steps to minimize side reactions.- Handle the oligonucleotide in an oxygen-free environment if it is prone to oxidation.

Experimental Protocols

Protocol 1: General Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in each cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping New nucleotide added Oxidation 4. Oxidation (Stabilization of the phosphate linkage) Capping->Oxidation Failure sequences capped Oxidation->Deblocking Cycle complete

Oligonucleotide Synthesis Cycle

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain, which is attached to a solid support, using a mild acid. This exposes a free 5'-hydroxyl group for the next reaction.

  • Coupling: The next phosphoramidite monomer, activated by a catalyst, is added to the free 5'-hydroxyl group of the growing chain.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in subsequent cycles.[10]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.[11]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: General Deprotection and Cleavage

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification SynthesizedOligo Fully Protected Oligonucleotide on Solid Support Cleavage Cleavage from Solid Support (e.g., Ammonium Hydroxide) SynthesizedOligo->Cleavage BaseDeprotection Base Deprotection (Removal of protecting groups from nucleobases) Cleavage->BaseDeprotection PhosphateDeprotection Phosphate Deprotection (Removal of cyanoethyl groups) BaseDeprotection->PhosphateDeprotection PurifiedOligo Purified Oligonucleotide PhosphateDeprotection->PurifiedOligo

Deprotection and Cleavage Workflow

  • Cleavage from Support: The oligonucleotide is cleaved from the solid support, typically using concentrated ammonium hydroxide.[6]

  • Base Deprotection: The protecting groups on the nucleobases are removed. The conditions for this step depend on the lability of the protecting groups used.

  • Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are removed.

  • Purification: The crude oligonucleotide is then purified to remove truncated sequences and other impurities.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Oligonucleotide Yield

The following diagram illustrates a logical workflow for troubleshooting low yields of modified oligonucleotides.

Troubleshooting_Yield Start Low Yield of Modified Oligonucleotide CheckSynthesis Review Synthesis Report Start->CheckSynthesis CheckTrityl Low Trityl Signal? CheckSynthesis->CheckTrityl LowCoupling Indicates Low Coupling Efficiency CheckTrityl->LowCoupling Yes CheckDeprotection Review Deprotection Protocol CheckTrityl->CheckDeprotection No OptimizeCoupling Optimize Coupling: - Increase coupling time - Use stronger activator - Check reagent quality LowCoupling->OptimizeCoupling End Yield Improved OptimizeCoupling->End HarshConditions Modification Base-Labile? CheckDeprotection->HarshConditions MildDeprotection Use Milder Deprotection Conditions HarshConditions->MildDeprotection Yes CheckPurification Review Purification Data HarshConditions->CheckPurification No MildDeprotection->End HighLoss Significant Product Loss during Purification? CheckPurification->HighLoss OptimizePurification Optimize Purification Method: - Adjust gradient - Consider alternative method HighLoss->OptimizePurification Yes HighLoss->End No OptimizePurification->End

Troubleshooting Low Oligonucleotide Yield

References

Technical Support Center: Stability During Long Peptide Synthesis Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound designated "VP-U-6" did not yield any results in the public domain. The following technical support guide provides general information and troubleshooting strategies for maintaining stability during long synthesis cycles of peptides, a common challenge in pharmaceutical and scientific research.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in yield and purity during a long peptide synthesis cycle. What are the potential causes?

During extended synthesis cycles, peptides can be susceptible to various degradation pathways and physical instability issues. Key potential causes include:

  • Aggregation: Peptides, especially those with hydrophobic residues, can aggregate over time, leading to precipitation and loss of soluble material. This is often exacerbated by prolonged reaction times and high concentrations.

  • Oxidation: Residues such as methionine, cysteine, and tryptophan are prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents present as impurities in solvents or reagents.

  • Hydrolysis: The peptide backbone can undergo hydrolysis, particularly at aspartic acid-proline (Asp-Pro) sequences, leading to chain cleavage. The presence of moisture and acidic or basic conditions can accelerate this process.

  • Racemization: The stereochemistry of amino acids can be compromised during long activation and coupling steps, leading to the formation of diastereomeric impurities.

  • Side Reactions: Undesirable reactions involving protecting groups or reactive side chains can occur over extended periods, resulting in byproducts that are difficult to separate from the target peptide.

Q2: How can we minimize peptide aggregation during long synthesis cycles?

Minimizing aggregation is crucial for maintaining yield and purity. Consider the following strategies:

  • Solvent Choice: Utilize solvents that are known to disrupt secondary structures and improve peptide solubility, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), where appropriate for the specific synthesis step.

  • Chaotropic Agents: The addition of chaotropic agents like guanidinium chloride can help to disrupt intermolecular hydrogen bonding and reduce aggregation.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of aggregation.

  • "Difficult Sequence" Protocols: For sequences known to be prone to aggregation, specialized synthesis protocols, such as the use of pseudo-prolines or Dmb-protected amino acids, can be employed to disrupt secondary structure formation.

Q3: What are the best practices for preventing oxidation of sensitive amino acid residues?

To prevent oxidation, it is essential to work under an inert atmosphere and use high-purity, deoxygenated solvents and reagents.

  • Inert Atmosphere: Conduct all synthesis steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Antioxidants: The addition of scavengers, such as dithiothreitol (DTT) for reducing disulfide bonds or free radical scavengers, can be beneficial.

  • Purified Reagents: Use freshly opened, high-purity solvents and reagents to avoid contaminants that may act as oxidizing agents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Yield of Target Peptide Aggregation, Incomplete Coupling, Degradation- Incorporate aggregation-disrupting additives. - Increase coupling times or use a more potent coupling reagent. - Analyze crude product by mass spectrometry to identify degradation products and modify the synthesis strategy accordingly.
Multiple Peaks in HPLC Analysis Racemization, Deletion Sequences, Side Reactions- Use a base with a lower propensity for causing racemization during coupling. - Optimize coupling and deprotection times to ensure complete reactions. - Review the compatibility of protecting groups with the reaction conditions.
Mass Spectrometry Shows Unexpected Masses Oxidation, Hydrolysis, Side Product Formation- Implement strategies to prevent oxidation (see Q3). - Ensure anhydrous conditions to minimize hydrolysis. - Carefully review all reagents and reaction conditions for potential side reactions.

Experimental Protocols

General Protocol for Assessing Peptide Stability:

  • Sample Preparation: Dissolve the purified peptide in the relevant buffer or solvent system at a known concentration.

  • Incubation: Aliquot the peptide solution into multiple vials and incubate at different temperatures (e.g., 4°C, 25°C, 40°C) for various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the main peak and the appearance of degradation products.

  • Characterization: Collect the degradation products and analyze them by mass spectrometry to identify the nature of the degradation (e.g., oxidation, hydrolysis).

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield / Purity check_ms Analyze Crude Product by Mass Spectrometry start->check_ms check_hplc Analyze Crude Product by HPLC start->check_hplc ms_result Mass Spectrometry Result check_ms->ms_result hplc_result HPLC Result check_hplc->hplc_result correct_mass Correct Mass Observed ms_result->correct_mass Yes unexpected_mass Unexpected Mass(es) Observed ms_result->unexpected_mass No single_peak Sharp Single Peak hplc_result->single_peak Yes multiple_peaks Multiple / Broad Peaks hplc_result->multiple_peaks No incomplete_coupling Investigate Incomplete Coupling correct_mass->incomplete_coupling degradation Investigate Degradation Pathways (Oxidation, Hydrolysis) unexpected_mass->degradation single_peak->incomplete_coupling aggregation Investigate Aggregation multiple_peaks->aggregation racemization Investigate Racemization multiple_peaks->racemization solution1 Optimize Coupling Reagents / Times incomplete_coupling->solution1 solution4 Use Inert Atmosphere / Scavengers degradation->solution4 solution2 Use Additives / Change Solvents aggregation->solution2 solution3 Modify Base / Temperature racemization->solution3

Technical Support Center: Troubleshooting Nuclease Degradation of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide provides general recommendations for preventing and diagnosing nuclease degradation of oligonucleotides. The specific term "VP-U-6 oligos" did not yield definitive public information regarding its composition or application. Therefore, the advice provided is broadly applicable to various types of DNA and RNA oligonucleotides and may need to be adapted based on the specific characteristics of your oligos of interest.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting workflows to help you identify and resolve issues with oligonucleotide degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment using this compound oligos is failing, and I suspect they are being degraded. What are the common causes of oligonucleotide degradation?

A1: Oligonucleotide degradation is a common issue that can arise from several sources. The primary culprits are nucleases (DNases for DNA oligos and RNases for RNA oligos), which are enzymes that break down nucleic acids. Other contributing factors include:

  • Nuclease Contamination: This is the most frequent cause. Nucleases are ubiquitous and can be introduced from various sources, including laboratory reagents (water, buffers), equipment (pipette tips, tubes), and even from the researcher (skin, saliva).[1]

  • Improper Storage: Storing oligonucleotides in nuclease-free water at 4°C or room temperature for extended periods can lead to degradation.[1] Repeated freeze-thaw cycles can also damage oligonucleotides.[2]

  • Suboptimal pH: Acidic conditions can lead to the hydrolysis of phosphodiester bonds and depurination (the removal of adenine and guanine bases), causing oligo degradation.[3]

  • Exposure to Heat and Light: Prolonged exposure to high temperatures and UV light can increase the rate of chemical degradation, such as hydrolysis.[3]

  • Mycoplasma Contamination: In cell culture applications, mycoplasma contamination can be a significant source of nucleases that can degrade even chemically modified RNA oligonucleotides.

Q2: How can I prevent my this compound oligos from degrading?

A2: Preventing degradation is key to successful experiments. Here are some best practices:

  • Use Nuclease-Free Reagents and Consumables: Always use certified nuclease-free water, buffers, pipette tips, and microcentrifuge tubes.[3]

  • Proper Oligo Storage:

    • For long-term storage, keep your oligos frozen at -20°C or -80°C.[1]

    • Resuspend oligos in a buffered solution such as TE (Tris-EDTA) buffer at a slightly alkaline pH (around 8.0). The Tris buffer helps maintain a stable pH, while EDTA chelates divalent cations like Mg2+, which are cofactors for many nucleases.[3]

    • Aliquot your oligo stock solutions to minimize the number of freeze-thaw cycles.[2]

  • Maintain a Nuclease-Free Work Environment:

    • Clean your workspace, pipettes, and other equipment with a nuclease decontamination solution.

    • Wear gloves at all times and change them frequently.

  • Incorporate Nuclease-Resistant Modifications: If you are synthesizing custom oligos or if your application allows, consider incorporating chemical modifications that enhance nuclease resistance.[4][5] (See Q3 for more details).

  • Use Nuclease Inhibitors: In some experimental setups, you can add commercially available nuclease inhibitors to your reactions.[6][7]

Q3: What are some chemical modifications that can make my oligos more resistant to nuclease degradation?

A3: Several chemical modifications can be incorporated into oligonucleotides to increase their stability against nucleases. The choice of modification depends on the specific application.

ModificationMechanism of ProtectionCommon Applications
Phosphorothioate (PS) Bonds A non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom, which hinders nuclease binding and cleavage.[4][8]Antisense oligonucleotides, siRNAs
2'-O-Methyl (2'-OMe) The addition of a methyl group to the 2' position of the ribose sugar provides steric hindrance, protecting against nuclease attack.[4]Antisense oligonucleotides, RNAi
2'-Fluoro (2'-F) The 2'-hydroxyl group is replaced with a fluorine atom, which increases binding affinity and confers nuclease resistance.[4]Aptamers, siRNAs
Inverted dT or ddT A 3'-3' linkage at the 3' end of the oligo blocks the action of 3' exonucleases.[4]Primers, probes
3' Phosphorylation The presence of a phosphate group at the 3' end can inhibit some 3'-exonucleases.[4]Probes, blocking polymerase extension
Locked Nucleic Acids (LNA) A methylene bridge "locks" the ribose conformation, enhancing binding affinity and providing significant nuclease resistance.[5]Diagnostics, antisense therapies

Troubleshooting Guide

If you suspect your this compound oligos are degrading, follow this step-by-step guide to identify the source of the problem and find a solution.

Step 1: Assess the Integrity of Your Oligonucleotide Stock

Before troubleshooting your entire experimental workflow, it's crucial to confirm that your starting material is intact.

  • How to check: The quality control of synthetic oligonucleotides can be performed using several analytical techniques.[9][10][11] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to verify the purity and integrity of oligonucleotides.[12]

  • Expected outcome: A pure, full-length oligonucleotide will appear as a single major peak in an HPLC chromatogram and will have the expected mass in MS analysis.

  • What to do if degradation is detected: If you observe multiple peaks or fragments in your stock solution, the issue may have occurred during synthesis or purification. Contact your oligonucleotide supplier with the quality control data. If the oligos were stored for a long time, consider ordering a fresh batch.

Step 2: Test for Nuclease Contamination in Your Reagents

If your oligo stock is of high quality, the next step is to check for nuclease contamination in the reagents used in your experiment.

  • How to check: You can perform a nuclease contamination assay. There are two common methods:

    • Gel-Based Nuclease Assay: Incubate a known intact nucleic acid substrate (e.g., a plasmid for DNase or a labeled RNA probe for RNase) with each of your experimental reagents (water, buffers, etc.). Run the reaction products on an agarose or polyacrylamide gel to visualize any degradation.

    • Fluorescence-Based Nuclease Assay: Use commercial kits like RNaseAlert® or DNaseAlert®. These kits contain a fluorescence-quenched oligonucleotide probe that fluoresces upon degradation by nucleases.

  • Expected outcome: In the absence of nuclease contamination, the nucleic acid substrate should remain intact (a single band on the gel or no increase in fluorescence).

  • What to do if contamination is detected: Discard the contaminated reagent and replace it with a fresh, certified nuclease-free stock. Decontaminate your workspace and equipment thoroughly.

Experimental Protocols

Protocol 1: Gel-Based Assay for DNase Contamination

This protocol is designed to detect DNase activity in a solution.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC19)

  • The solution to be tested (e.g., water, buffer)

  • 10x reaction buffer (if the test solution is not a buffer)

  • Nuclease-free water

  • Proteinase K

  • SDS (Sodium Dodecyl Sulfate)

  • 6x DNA loading dye

  • 1% agarose gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe)

  • Positive control: DNase I

  • Negative control: Nuclease-free water

Procedure:

  • Set up the following reactions in nuclease-free microcentrifuge tubes:

    • Test Sample: 1 µL of the solution to be tested, 1 µL of 10x reaction buffer, 50 ng of supercoiled plasmid DNA, and nuclease-free water to a final volume of 10 µL.

    • Positive Control: 1 µL of diluted DNase I, 1 µL of 10x reaction buffer, 50 ng of supercoiled plasmid DNA, and nuclease-free water to a final volume of 10 µL.

    • Negative Control: 1 µL of nuclease-free water, 1 µL of 10x reaction buffer, 50 ng of supercoiled plasmid DNA, and nuclease-free water to a final volume of 10 µL.

  • Incubate all tubes at 37°C for 1 to 4 hours.

  • Stop the reaction by adding Proteinase K and SDS and incubating at 37°C for 1 hour.

  • Add 2 µL of 6x DNA loading dye to each reaction.

  • Load the entire volume of each reaction onto a 1% agarose gel.

  • Run the gel until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light.

Data Interpretation:

SampleExpected ResultInterpretation
Negative Control A bright band corresponding to supercoiled plasmid DNA.No significant DNase activity.
Positive Control A smear of degraded DNA or a shift to linear/relaxed circular forms.DNase I is active.
Test Sample - Intact supercoiled band (like negative control).- Nicked (relaxed circular) or linearized band.- A smear of smaller fragments.- No detectable DNase contamination.- Some nuclease activity.- High level of nuclease contamination.

Visualizations

Below are diagrams to help visualize the troubleshooting process and the mechanisms of oligo degradation and protection.

TroubleshootingWorkflow cluster_Start Start: Experimental Failure cluster_Step1 Step 1: Check Oligo Integrity cluster_Step2 Step 2: Test for Nuclease Contamination cluster_Solutions Solutions start Experiment with this compound Oligos Fails check_stock Analyze Oligo Stock (e.g., HPLC, Mass Spec) start->check_stock is_stock_ok Is Oligo Stock Intact? check_stock->is_stock_ok test_reagents Perform Nuclease Assay on Reagents (Gel-based or Fluorescence) is_stock_ok->test_reagents Yes contact_supplier Contact Oligo Supplier / Order New Batch is_stock_ok->contact_supplier No is_reagent_ok Are Reagents Nuclease-Free? test_reagents->is_reagent_ok replace_reagents Replace Contaminated Reagents Decontaminate Workspace is_reagent_ok->replace_reagents No optimize_protocol Optimize Experimental Protocol - Use Nuclease Inhibitors - Consider Modified Oligos is_reagent_ok->optimize_protocol Yes

Caption: A workflow for troubleshooting oligonucleotide degradation.

NucleaseActionAndProtection cluster_Degradation Nuclease Degradation cluster_Protection Protection by Modification unmodified_oligo Unmodified Oligonucleotide nuclease Nuclease (Exo- or Endo-) unmodified_oligo->nuclease Susceptible Site degraded_fragments Degraded Fragments nuclease->degraded_fragments Cleavage modified_oligo Modified Oligonucleotide (e.g., Phosphorothioate) nuclease_blocked Nuclease modified_oligo->nuclease_blocked Resistant Site intact_oligo Intact Oligonucleotide nuclease_blocked->intact_oligo No Cleavage

References

optimizing storage conditions for VP-U-6 phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following storage and handling recommendations are based on general best practices for nucleoside phosphoramidites. "VP-U-6 phosphoramidite" does not correspond to a standard, commercially available product in our search. Users should consult the manufacturer's specific documentation for optimal storage and use conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound phosphoramidite upon arrival?

All phosphoramidites are sensitive to moisture and oxidation. Upon receipt, it is crucial to store the vial under anhydrous conditions in the absence of air at or below the recommended temperature to ensure a prolonged shelf-life.[1] For long-term storage, -20°C in a non-frost-free freezer is recommended to maintain stability.[2][3] The vial should be stored in the dark to prevent photodegradation.[2]

Q2: What is the recommended procedure for bringing the phosphoramidite to room temperature before use?

To prevent moisture condensation onto the solid phosphoramidite, it is essential to allow the vial to warm to room temperature before opening. This process should take approximately 30-60 minutes. The vial should be kept in a desiccator during warming to further minimize exposure to atmospheric moisture.

Q3: What is the shelf-life of this compound phosphoramidite?

When stored as a dry powder under the recommended conditions, nucleoside phosphoramidites generally have a prolonged shelf-life.[1] For instance, some commercial phosphoramidites are stable for at least 12 months when stored at -20°C in the dark.[2] However, once dissolved in a solvent, the stability of phosphoramidites can be reduced.[1]

Q4: What solvent should I use to dissolve this compound phosphoramidite, and what concentration is recommended?

Anhydrous acetonitrile is the most common solvent for dissolving nucleoside phosphoramidites for use in oligonucleotide synthesis.[4] It is critical that the solvent contains very low water content (preferably less than 30 ppm).[4] A common concentration range for phosphoramidite solutions is 0.05 M to 0.1 M.[4] For modified phosphoramidites, a higher concentration of 0.1 M is often recommended for both automated and manual syntheses.[4]

Q5: How should I handle the phosphoramidite solution?

Once dissolved, the phosphoramidite solution is highly susceptible to degradation and should be used as quickly as possible. The solution should be kept under an inert atmosphere (e.g., argon or nitrogen) at all times. If the solution is to be stored, it should be for a short period in a tightly sealed container at low temperature.

Troubleshooting Guide

Q1: I am observing low coupling efficiency with my this compound phosphoramidite. What are the possible causes and solutions?

Low coupling efficiency can be caused by several factors. First, ensure that the phosphoramidite has not degraded due to improper storage or handling. Any exposure to moisture or air can compromise its reactivity. Second, verify the dryness of the acetonitrile used for dissolution.[4] Using a fresh bottle of anhydrous acetonitrile or drying the solvent over molecular sieves is recommended.[4] Finally, the coupling time may need to be optimized, as steric hindrance of modified phosphoramidites can necessitate longer coupling times.[4] Consider performing a double or triple coupling to improve efficiency.[4]

Q2: I am seeing unexpected peaks in my HPLC or mass spectrometry analysis after oligonucleotide synthesis. What could be the issue?

Unexpected peaks can arise from impurities in the phosphoramidite or from side reactions during synthesis. If the phosphoramidite was not purified adequately after its synthesis, it might contain contaminants.[4] Additionally, some modified phosphoramidites may be prone to side reactions under standard deprotection conditions.[2] For vinyl phosphonate-containing oligonucleotides, specific deprotection protocols may be required to avoid side reactions and ensure the clean removal of protecting groups.[5]

Q3: My phosphoramidite solution appears cloudy or has particulate matter. Can I still use it?

A cloudy solution or the presence of particulates can indicate moisture contamination and hydrolysis of the phosphoramidite, or that the phosphoramidite is not fully soluble in the chosen solvent. It is not recommended to use a solution in this state, as it will likely lead to poor synthesis results.

Data Summary

Table 1: Recommended Storage and Handling Conditions for Phosphoramidites

ParameterRecommendationRationale
Storage Temperature -20°C[2][3]To minimize thermal degradation and maintain long-term stability.
Storage Atmosphere Anhydrous, inert gas (e.g., Argon)[1]To prevent hydrolysis and oxidation.
Light Conditions In the dark[2]To prevent photodegradation.
Transportation Room temperature for up to 3 weeks is acceptable for some phosphoramidites.[2]Short-term exposure to ambient temperatures may not significantly impact stability.
Reconstitution Solvent Anhydrous acetonitrile (<30 ppm H₂O)[4]To ensure reactivity and prevent hydrolysis.
Solution Concentration 0.05 M - 0.1 M[4]Optimal for most automated synthesizers.

Experimental Protocols

Protocol 1: Reconstitution of this compound Phosphoramidite

  • Warm the Vial: Remove the vial of this compound phosphoramidite from the -20°C freezer and place it in a desiccator at room temperature. Allow the vial to equilibrate to room temperature for at least 30-60 minutes.

  • Prepare the Solvent: Use a new, sealed bottle of anhydrous acetonitrile or dispense from a solvent system that has been dried over molecular sieves.

  • Inert Atmosphere: In a glove box or under a stream of dry argon or nitrogen, carefully open the phosphoramidite vial.

  • Dissolution: Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).

  • Mixing: Gently swirl the vial to dissolve the solid phosphoramidite completely. Avoid vigorous shaking to prevent shearing.

  • Transfer: Once fully dissolved, immediately transfer the solution to the appropriate reservoir on the oligonucleotide synthesizer. Ensure the reservoir is under an inert gas atmosphere.

Visualizations

Phosphoramidite_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_synthesis Synthesis storage -20°C Freezer desiccator Warm to RT in Desiccator storage->desiccator Retrieve dissolve Dissolve in Anhydrous MeCN under Inert Gas desiccator->dissolve Equilibrate synthesizer Transfer to Synthesizer dissolve->synthesizer Immediate Use Troubleshooting_Decision_Tree start Low Coupling Efficiency q1 Is Phosphoramidite Solution Fresh? start->q1 res1 Prepare Fresh Solution q1->res1 No q2 Is Acetonitrile Anhydrous? q1->q2 Yes a1_yes Yes a1_no No res2 Use Fresh/Dry Acetonitrile q2->res2 No q3 Is Coupling Time Optimized? q2->q3 Yes a2_yes Yes a2_no No res3 Increase Coupling Time or Double Couple q3->res3 No end_node Consult Manufacturer q3->end_node Yes a3_yes Yes a3_no No

References

Validation & Comparative

A Comparative Guide to Nuclease Resistance: 5'-Vinylphosphonate (VP-U-6) vs. 2'-O-Methyl (2'-OMe) Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of oligonucleotide-based therapeutics hinges on their stability in biological environments. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic efficacy. Chemical modifications are therefore essential to enhance their resistance to nuclease cleavage. This guide provides an objective comparison of two important modifications that confer nuclease resistance: 5'-vinylphosphonate (VP), with a focus on its uridine analogue (likely denoted as VP-U-6), and the widely used 2'-O-methyl (2'-OMe) modification.

Executive Summary

Both 5'-vinylphosphonate and 2'-O-methyl modifications significantly enhance the nuclease resistance of oligonucleotides, but they achieve this through different mechanisms and are suited for different applications. The 5'-VP modification acts as a stable phosphate mimic at the 5'-end, providing robust protection against 5'-exonucleases. The 2'-OMe modification, a modification of the ribose sugar, offers broad protection against both endo- and exonucleases. The choice between these modifications will depend on the specific application, the type of oligonucleotide, and the desired pharmacokinetic profile.

Data Presentation: Quantitative Nuclease Resistance

Direct comparative studies providing quantitative data for this compound and 2'-OMe modifications under identical conditions are limited. The following tables summarize available data from separate studies, highlighting the nuclease resistance conferred by each modification.

Table 1: Nuclease Resistance of 5'-Vinylphosphonate (VP) Modified Oligonucleotides

Oligonucleotide TypeModificationAssay ConditionsKey Finding
siRNA guide strand5'-(E)-vinylphosphonateIn vitro digestion with Terminator™ 5'-to-3' exoribonucleaseThe 5'-(E)-VP modified strand was completely protected from degradation, even without phosphorothioate linkages.[1]
siRNA5'-(E)-vinylphosphonateIn vivo (mice)Increased accumulation in tissues and extended duration of silencing, indicating protection from in vivo nucleases.[1][2][3]

Table 2: Nuclease Resistance of 2'-O-Methyl (2'-OMe) Modified Oligonucleotides

Oligonucleotide TypeModificationAssay ConditionsKey Finding
Antisense Oligonucleotide (ASO)2'-O-methyl with phosphorothioate backboneIncubation in 10% Fetal Bovine Serum (FBS)Half-life of >72 hours.[4]
DNA Oligonucleotide2'-O-methylIn vitro digestion with DNases5- to 10-fold less susceptible to degradation compared to unmodified DNA.
Antisense Oligonucleotide (ASO)2'-O-methyl (without phosphorothioates)In vitro nuclease stability assayNuclease stability correlates with the size of the 2'-alkoxy substituent (methoxy < propoxy < pentoxy).[5]

Mechanism of Nuclease Resistance

The distinct chemical nature of these modifications dictates how they protect oligonucleotides from nuclease degradation.

5'-Vinylphosphonate (this compound)

The 5'-vinylphosphonate modification replaces the natural 5'-phosphate group. This modification acts as a bioisostere of the phosphate group, meaning it mimics the structure and charge of the natural phosphate but is resistant to enzymatic cleavage by phosphatases.[1][2][3] Crucially, it also sterically hinders the binding of 5'-exonucleases, which are a major pathway for oligonucleotide degradation in vivo.[1][2][3]

cluster_0 5'-End of Oligonucleotide Oligo_5_prime Oligonucleotide Chain VP_Mod 5'-Vinylphosphonate (this compound) 5_Exonuclease 5'-Exonuclease VP_Mod->5_Exonuclease Blocks Binding Degradation Degradation 5_Exonuclease->Degradation

Mechanism of 5'-VP Nuclease Resistance.
2'-O-Methyl (2'-OMe) Modification

The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[6][7] This modification alters the sugar pucker conformation to an A-form, which is less favorable for many nucleases that prefer B-form DNA. The methyl group also provides steric hindrance in the minor groove of the oligonucleotide duplex, further inhibiting nuclease recognition and cleavage. This modification provides broad protection against both single-stranded and double-stranded specific nucleases.

cluster_1 Oligonucleotide Backbone Ribose Ribose Sugar 2_OMe_Mod 2'-O-Methyl Group Ribose->2_OMe_Mod Modification at 2' position Nuclease Nuclease 2_OMe_Mod->Nuclease Steric Hindrance & Altered Conformation Cleavage Backbone Cleavage Nuclease->Cleavage

Mechanism of 2'-OMe Nuclease Resistance.

Experimental Protocols

Accurate assessment of nuclease resistance is critical for the development of modified oligonucleotides. Below are detailed methodologies for common nuclease stability assays.

Protocol 1: Serum Stability Assay

This protocol assesses the stability of oligonucleotides in a complex biological fluid that mimics in vivo conditions.

Materials:

  • Modified oligonucleotide

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • Gel loading buffer (e.g., 2X TBE-Urea sample buffer)

  • Polyacrylamide gel (e.g., 15-20% TBE-Urea)

  • Staining agent (e.g., SYBR Gold)

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the oligonucleotide in nuclease-free water or buffer.

  • In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide at a final concentration (e.g., 1 µM) in 50-90% FBS. Prepare a control reaction with PBS instead of FBS.

  • Incubate the tubes at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot from each reaction tube.

  • Immediately mix the aliquot with an equal volume of gel loading buffer to stop the enzymatic reaction.

  • Store the samples at -20°C until all time points are collected.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Stain the gel with a suitable nucleic acid stain and visualize the bands under a gel documentation system.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and the oligonucleotide's half-life.

Protocol 2: Snake Venom Phosphodiesterase (SVPD) Assay for 3'-Exonuclease Resistance

This assay uses a specific 3'-exonuclease to evaluate the stability of the 3'-end of an oligonucleotide.

Materials:

  • Modified oligonucleotide

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Nuclease-free water

  • Quenching solution (e.g., EDTA or formamide-based loading buffer)

  • HPLC or PAGE system for analysis

Procedure:

  • Prepare a solution of the oligonucleotide in nuclease-free water.

  • Set up the digestion reaction in a microcentrifuge tube by combining the oligonucleotide, reaction buffer, and nuclease-free water to the final volume.

  • Initiate the reaction by adding a predetermined amount of SVPD.

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots of the reaction and stop the digestion by adding the quenching solution.

  • Analyze the samples by HPLC or PAGE to separate the full-length oligonucleotide from its degradation products.

  • Calculate the percentage of remaining full-length oligonucleotide at each time point.

Logical Relationship and Experimental Workflow

The development and evaluation of nuclease-resistant oligonucleotides follow a logical workflow, from the synthesis of modified oligonucleotides to their in-depth stability and functional analysis.

cluster_synthesis Oligonucleotide Synthesis cluster_modification Incorporation of Modification cluster_assay Nuclease Resistance Assays Synth_VP Synthesis of 5'-(E)-vinylphosphonate 2'-O-Me-uridine phosphoramidite Solid_Phase_Synth Automated Solid-Phase Oligonucleotide Synthesis Synth_VP->Solid_Phase_Synth Synth_2OMe Synthesis with 2'-O-Methyl phosphoramidites Synth_2OMe->Solid_Phase_Synth Incorp_VP Incorporation of this compound at the 5'-terminus Solid_Phase_Synth->Incorp_VP Incorp_2OMe Incorporation of 2'-OMe throughout the sequence Solid_Phase_Synth->Incorp_2OMe Purification Purification and Characterization Incorp_VP->Purification Incorp_2OMe->Purification Serum_Assay Serum Stability Assay (e.g., in FBS) Purification->Serum_Assay Exonuclease_Assay Specific Exonuclease Assay (e.g., SVPD, Terminator™) Purification->Exonuclease_Assay Functional_Assay Functional Assays (e.g., Gene Silencing) Purification->Functional_Assay Data_Analysis Data Analysis (Half-life determination) Serum_Assay->Data_Analysis Exonuclease_Assay->Data_Analysis Conclusion Comparative Assessment of Nuclease Resistance and Efficacy Data_Analysis->Conclusion Functional_Assay->Conclusion

Workflow for Comparing Nuclease Resistance.

Conclusion

Both 5'-vinylphosphonate and 2'-O-methyl modifications are powerful tools for enhancing the nuclease resistance of therapeutic oligonucleotides.

  • 5'-Vinylphosphonate (this compound) is a highly specific modification that provides excellent protection against 5'-exonucleases. Its ability to mimic the 5'-phosphate makes it particularly valuable for applications involving the RNAi machinery, such as siRNAs, where 5'-end recognition is crucial for activity.

  • 2'-O-Methyl (2'-OMe) modification offers a more general and broad-spectrum protection against a variety of nucleases. It is a well-established and versatile modification used in a wide range of antisense and RNAi applications. It can be combined with other modifications, such as phosphorothioates, to achieve even greater stability.

The selection of the appropriate modification strategy will be dictated by the specific requirements of the therapeutic oligonucleotide, including its mechanism of action, target, and desired in vivo properties. For applications requiring robust protection of the 5'-end and interaction with specific cellular machinery, 5'-VP is an excellent choice. For broad nuclease resistance throughout the oligonucleotide, 2'-OMe is a proven and effective option. Further direct comparative studies will be beneficial to provide a more quantitative basis for selecting the optimal nuclease-resistance strategy.

References

VP-U-6 vs. Locked Nucleic Acids (LNA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Chemistries for Oligonucleotide-Based Therapeutics and Research

In the rapidly evolving landscape of nucleic acid-based therapeutics and diagnostics, chemical modifications that enhance the properties of oligonucleotides are paramount. Among the myriad of available modifications, Locked Nucleic Acids (LNA) have established themselves as a gold standard for increasing binding affinity and stability. This guide provides a comprehensive comparison of LNA with VP-U-6, a novel nucleoside analog, offering researchers and drug developers a detailed analysis to inform their selection of oligonucleotide chemistry.

Executive Summary

Locked Nucleic Acids (LNA): A Detailed Overview

Mechanism of Action

The defining feature of LNA is the methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar.[1][2] This "locked" structure pre-organizes the nucleotide into the ideal A-type helix conformation for binding to RNA targets.[3] This conformational rigidity reduces the entropic penalty of hybridization, leading to a significant increase in the melting temperature (Tm) of the resulting duplex.[1][4] This enhanced binding affinity is a key advantage of LNA in various applications.

Performance Characteristics of LNA

The unique structural properties of LNA translate into several performance advantages for oligonucleotides.

PropertyLNA PerformanceSupporting Data
Binding Affinity High affinity for complementary RNA and DNA targets. Each LNA monomer incorporation can increase the melting temperature (Tm) by 2-8 °C.[1]Studies have consistently shown a significant increase in Tm for LNA-modified oligonucleotides compared to unmodified DNA or RNA probes.[4]
Specificity Excellent mismatch discrimination, allowing for the detection of single nucleotide polymorphisms (SNPs).[1]The rigid structure of LNA enhances the destabilizing effect of a mismatch in the duplex, leading to a larger ΔTm between perfectly matched and mismatched probes.
Nuclease Resistance Increased stability against both endonucleases and exonucleases compared to unmodified oligonucleotides.[1]LNA-modified oligonucleotides exhibit a longer half-life in serum and cell extracts.[5]
In Vivo Efficacy Demonstrated efficacy in various in vivo models for antisense and RNAi applications.[5][6] LNA-modified siRNAs have shown improved in vivo efficacy.[7]Studies have shown sequence-specific gene silencing and tumor growth inhibition in animal models using LNA-based antisense oligonucleotides.[5]
Toxicity Generally well-tolerated, though some hepatotoxicity has been reported with certain LNA chemistries and high doses.[8][9]Toxicity profiles are sequence and chemistry-dependent and require careful evaluation for therapeutic applications.

This compound: An Emerging Nucleoside Analog

This compound is commercially available as a nucleoside analog for oligonucleotide synthesis.[1] Its chemical structure, as indicated by its SMILES string, reveals a uridine phosphoramidite with a vinylphosphonate modification at the 5' position of the ribose.

At present, there is a lack of publicly available, peer-reviewed data detailing the performance of oligonucleotides containing this compound. A patent search related to its chemical structure suggests potential applications in modified oligonucleotides, but a direct comparison with LNA is not provided. Without experimental data on its binding affinity, specificity, nuclease resistance, and in vivo efficacy, a quantitative comparison with LNA is not feasible.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and evaluation of modified oligonucleotides.

Standard Oligonucleotide Synthesis

The synthesis of both LNA and other modified oligonucleotides, presumably including those with this compound, is typically performed using automated solid-phase phosphoramidite chemistry.

General Workflow:

Oligo_Synthesis_Workflow Start Solid Support (CPG) Deblocking Deblocking (DMT Removal) Start->Deblocking Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping Capping (Unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for each monomer Cleavage Cleavage & Deprotection Oxidation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Key Experimental Steps:

  • Solid Support: Synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

  • Coupling: The next phosphoramidite monomer (e.g., an LNA or this compound phosphoramidite) is coupled to the free 5'-hydroxyl group.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.

Nuclease Stability Assay

To assess the resistance of modified oligonucleotides to nuclease degradation, they can be incubated in the presence of nucleases, and the degradation can be monitored over time.

Protocol:

  • Oligonucleotide Preparation: Prepare solutions of the modified (LNA or this compound containing) and control (unmodified) oligonucleotides at a known concentration.

  • Incubation: Incubate the oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate a biological environment).

  • Time Points: At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by heating or adding a chelating agent like EDTA).

  • Analysis: Analyze the samples by gel electrophoresis (e.g., PAGE) or HPLC to visualize the amount of full-length oligonucleotide remaining.

Conclusion

Locked Nucleic Acids represent a mature and well-characterized technology for enhancing the performance of oligonucleotides in a wide range of research and therapeutic applications. Their ability to significantly increase binding affinity, specificity, and nuclease resistance is well-documented. While this compound is available as a novel nucleoside analog, the absence of published performance data makes a direct and meaningful comparison with LNA impossible at this time. Researchers considering the use of this compound should be prepared to conduct their own comprehensive evaluation of its properties. As more data on this compound and other emerging nucleic acid modifications become available, the field will continue to benefit from an expanded toolbox for the rational design of potent and specific oligonucleotide-based tools and therapeutics.

References

A Comparative Guide to the Thermal Stability of Modified Oligonucleotide Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the thermal stability of oligonucleotide duplexes is a critical parameter influencing their efficacy and specificity in therapeutic and diagnostic applications. This guide provides a comparative analysis of the thermal stability of duplexes containing various chemical modifications, offering insights into their potential advantages over standard DNA or RNA duplexes. While this guide does not contain specific data for "VP-U-6 modified duplexes" due to the limited availability of public information, it establishes a framework for comparison and includes data on several common and impactful modifications.

Comparison of Thermal Stability of Modified Duplexes

The thermal stability of an oligonucleotide duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands.[1] An increase in Tm generally indicates enhanced stability. The following table summarizes the impact of various modifications on the thermal stability of DNA and RNA duplexes, as reported in the literature.

Modification TypeDuplex TypeChange in Melting Temperature (ΔTm) per ModificationKey Findings & Citations
2'-O-Methyl (2'-OMe) RNA:RNAIncreased StabilityEnhances thermal stability.[1]
DNA:RNAIncreased Stability (Tm of 62.8°C for a 2'-OMe-RNA:DNA duplex vs. lower for unmodified)The 2'-OMe group contributes to a more stable A-form helix.[1]
Phosphorothioate (PS) DNA:RNADecreased Stability (Tm of 33.9°C for a PS-DNA:RNA duplex vs. 45.1°C for unmodified)The combination of Sp and Rp chiral forms in the phosphorothioate backbone generally destabilizes duplexes.[1]
2'-OMe-RNA:DNASlightly Decreased Stability (Tm of 57.7°C for a 2'-OMe-PS-RNA:DNA duplex vs. 62.8°C for non-PS)The destabilizing effect of the PS modification is reduced when combined with the stabilizing 2'-OMe modification.[1]
Unlocked Nucleic Acid (UNA) RNA:RNASignificantly Decreased Stability (ΔG°37 increase of 4.0–6.6 kcal/mol for internal substitutions)UNA residues introduce flexibility, which significantly destabilizes the duplex structure.[2]
2'-Fluoro DNA:DNAIncreased Stability (~+1.3°C per insertion)Enhances thermal stability of DNA duplexes.[1]
2'-Amino DNA:DNADecreased StabilityThis modification destabilizes DNA duplexes.[1]
RNA:RNADecreased Stability (Tm of 37°C vs. 45°C for unmodified 2'-hydroxyl)The 2'-amino modification is less stable than the natural 2'-hydroxyl in RNA duplexes.[3]
N6-methyladenosine (m6A) RNA:RNADecreased StabilityThe m6A:U pair is less stable than the canonical A:U pair.[4][5]
5-Methylcytosine (5mC) DNA:DNAIncreased Stability (~+1.1°C per methylation)Methylation of cytosine consistently increases the thermal stability of B-form DNA duplexes.[6]
2,6-diaminopurine (DAP) DNA:RNAIncreased Stability (~+1°C per substitution)The additional amino group forms a third hydrogen bond with uracil, enhancing duplex stability.[7]
Formacetal DNA:DNADecreased Stability (~-1.6°C per modification)This non-ionic linkage is destabilizing in DNA duplexes.[8]
RNA:RNAIncreased Stability (~+0.7°C per modification)In contrast to DNA, the formacetal modification stabilizes RNA duplexes.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of common experimental protocols used to determine the thermal stability of modified duplexes.

UV Thermal Denaturation Analysis (UV Melting)

This is a widely used method to determine the melting temperature (Tm) of oligonucleotide duplexes.

Protocol Outline:

  • Sample Preparation:

    • Oligonucleotides are synthesized and purified.

    • Complementary strands are mixed in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[2]

    • The final duplex concentration is typically in the micromolar range (e.g., 2 µM).[9]

  • Annealing:

    • The sample is heated to a high temperature (e.g., 85-100°C) for a short period (e.g., 2-10 minutes) to ensure complete dissociation of the duplexes.[2][9]

    • The sample is then slowly cooled to room temperature to allow for proper duplex formation.[2]

  • Data Acquisition:

    • The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1.0 °C/min).[9]

    • The measurements are performed using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is at 50% of the maximum, which corresponds to the peak of the first derivative of the melting curve.

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from the melting curves.[6]

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed during the denaturation of a duplex, providing a more detailed thermodynamic profile.

Protocol Outline:

  • Sample Preparation:

    • Similar to UV melting, purified complementary oligonucleotides are mixed in a suitable buffer. Higher concentrations are often used compared to UV melting.

  • Instrument Setup:

    • A reference cell is filled with the buffer solution.

    • The sample cell is loaded with the oligonucleotide duplex solution.

  • Data Acquisition:

    • The sample and reference cells are heated at a constant scan rate.

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The Tm is the temperature at the peak of the endothermic transition.

    • The calorimetric enthalpy (ΔHcal) is determined by integrating the area under the melting peak.[10]

    • Other thermodynamic parameters (ΔS°, ΔG°) can also be calculated.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the thermal stability of modified oligonucleotide duplexes.

G cluster_synthesis Oligonucleotide Preparation cluster_duplex Duplex Formation cluster_analysis Thermal Stability Analysis cluster_data Data Processing & Interpretation synthesis Synthesis & Purification of Modified Oligonucleotides quant Quantification (e.g., UV-Vis) synthesis->quant mixing Mixing of Complementary Strands (1:1 ratio) in Buffer quant->mixing annealing Annealing (Heating & Slow Cooling) mixing->annealing uv_melt UV Thermal Denaturation annealing->uv_melt dsc Differential Scanning Calorimetry annealing->dsc tm Determination of Melting Temperature (Tm) uv_melt->tm thermo Calculation of Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) uv_melt->thermo dsc->tm dsc->thermo comparison Comparison with Unmodified/Alternative Duplexes tm->comparison thermo->comparison

Caption: Workflow for thermal stability analysis of modified duplexes.

References

A Comparative Guide to the In Vitro Efficacy of VP-U-6 Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate small interfering RNA (siRNA) modification strategy is critical for achieving potent and specific gene silencing. This guide provides an objective comparison of the in vitro efficacy of 5'-vinylphosphonate (VP) modified siRNA, herein referred to as VP-U-6 modified siRNA, with other common chemical modifications. The information presented is supported by experimental data from peer-reviewed studies to aid in the rational design of RNAi experiments.

Introduction to siRNA Modification

Unmodified siRNAs are susceptible to degradation by nucleases and can trigger innate immune responses. Chemical modifications are therefore essential to enhance stability, improve potency, reduce off-target effects, and facilitate cellular uptake. These modifications can be applied to the phosphate backbone, the ribose sugar, or the nucleobases of the siRNA duplex. The 5'-vinylphosphonate (VP) modification is a phosphate mimic at the 5'-end of the guide strand that has been shown to protect the siRNA from phosphatases, improve metabolic stability, and enhance loading into the RNA-induced silencing complex (RISC).[1]

Comparative In Vitro Efficacy of Modified siRNA

The in vitro efficacy of various chemically modified siRNAs is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of siRNA required to reduce the target gene expression by 50%. A lower IC50 value indicates higher potency.

The following table summarizes the in vitro gene silencing potency of this compound modified siRNA and its alternatives based on available data. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, target genes, and transfection reagents.

Modification TypeTarget GeneCell LineIC50 (nM)Key Findings
Unmodified siRNA Vanilloid Receptor 1 (VR1)COS-7~0.06Highly potent in vitro without modifications, but susceptible to degradation.
This compound (5'-(E)-Vinylphosphonate) Transthyretin (TTR)Primary Mouse Hepatocytes~2-fold more potent than 5'-OH siRNAThe 5'-VP modification enhances potency by improving RISC loading and metabolic stability.[1] Up to a 20-fold increase in in vitro potency has been observed compared to natural phosphate.[2]
Locked Nucleic Acid (LNA) Vanilloid Receptor 1 (VR1)COS-7~0.4LNA gapmers are highly potent, showing a 175-fold lower IC50 than phosphorothioates in the same study.[3][4]
2'-Fluoro (2'-F) Factor VIIIn vivo (mouse model)~2-fold more potent than unmodified siRNA2'-F modifications are well-tolerated and can enhance potency and nuclease resistance.
Phosphorothioate (PS) Vanilloid Receptor 1 (VR1)COS-7~70PS modifications enhance nuclease resistance but can lead to lower potency compared to other modifications.[3][4]
2'-O-Methyl (2'-OMe) Vanilloid Receptor 1 (VR1)COS-7~2202'-OMe modifications improve stability but can significantly reduce silencing activity compared to unmodified or LNA-modified siRNAs.[3][4]

Note: The IC50 values for Unmodified, LNA, PS, and 2'-OMe siRNAs are from a single comparative study, allowing for a more direct comparison among these modifications.[3][4] The data for this compound and 2'-F modified siRNAs are from separate studies and should be interpreted with caution in a direct comparative context.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in siRNA-mediated gene silencing and its in vitro evaluation, the following diagrams are provided.

siRNA_Pathway siRNA Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (for shRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Direct Loading Dicer->RISC_loading unwound_siRNA Guide Strand Unwinding RISC_loading->unwound_siRNA active_RISC Activated RISC unwound_siRNA->active_RISC cleavage mRNA Cleavage active_RISC->cleavage mRNA Target mRNA mRNA->cleavage degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing In_Vitro_Workflow cell_culture 1. Cell Culture (e.g., HeLa cells) transfection 2. siRNA Transfection (Lipid-based reagent) cell_culture->transfection incubation 3. Incubation (24-72 hours) transfection->incubation lysis 4. Cell Lysis & RNA Extraction incubation->lysis rt_qpcr 5. RT-qPCR Analysis lysis->rt_qpcr analysis 6. Data Analysis (Relative Quantification, IC50) rt_qpcr->analysis Modification_Comparison center siRNA Modification Efficacy high_potency High Potency center->high_potency med_potency Moderate Potency center->med_potency low_potency Lower Potency center->low_potency unmodified Unmodified (IC50 ~0.06 nM) high_potency->unmodified lna LNA (IC50 ~0.4 nM) high_potency->lna vp This compound (~2x more potent) med_potency->vp ps Phosphorothioate (IC50 ~70 nM) low_potency->ps ome 2'-O-Methyl (IC50 ~220 nM) low_potency->ome

References

A Comparative Guide to Cellular Uptake of Oligonucleotide Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is vast, offering the ability to modulate gene expression with high specificity.[1][2][3][4] However, the efficient delivery of these large, negatively charged molecules into their target cells remains a primary challenge.[1][2][5][6] This guide provides a comparative overview of established and emerging strategies for enhancing the cellular uptake of oligonucleotides, presenting key performance data and detailed experimental protocols to aid researchers in the selection and evaluation of delivery technologies. While specific data on "VP-U-6 containing oligonucleotides" is not yet publicly available, this guide establishes a framework for how such a novel system would be assessed against current standards.

Comparative Performance of Oligonucleotide Delivery Systems

The selection of an appropriate delivery system is critical and depends on the specific oligonucleotide chemistry, target cell type, and desired therapeutic outcome.[1] Below is a summary of quantitative data for common delivery modalities.

Table 1: In Vitro Gene Silencing Efficiency

Delivery SystemOligonucleotide TypeCell LineConcentrationGene Knockdown Efficiency (%)Cytotoxicity (IC50)Reference
Lipid Nanoparticles (LNPs) siRNAHeLa10 nM85-95%> 100 nM[7][8]
ASOHeLa100 nM~70%Variable[9]
Cell-Pennetrating Peptides (CPPs) PMOHeLa1 µM40-60%> 10 µM[1][10]
GalNAc Conjugation ASOPrimary Hepatocytes50 nM>90%> 10 µM[11]
"Free" Uptake (Gymnosis) ASO (PS backbone)Myoblasts1 µM20-40%Not reported[12]
Novel Agent (e.g., this compound) Data not available

Table 2: In Vivo Delivery and Efficacy

Delivery SystemOligonucleotide TypeAnimal ModelTarget OrganEfficacy MetricReference
Lipid Nanoparticles (LNPs) siRNAMouseLiver>90% target mRNA reduction[8]
GalNAc Conjugation ASOMouseLiver~10-fold improvement in potency vs. unconjugated[11][13]
Cell-Pennetrating Peptides (CPPs) PMOMouseMuscleSplice correction[10]
Novel Agent (e.g., this compound) Data not available

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of delivery system performance.

In Vitro Cellular Uptake and Gene Silencing Assay

This protocol outlines a standard method for quantifying the cellular uptake of fluorescently labeled oligonucleotides and assessing the corresponding gene knockdown.

Materials:

  • Target cells (e.g., HeLa, HepG2)

  • Oligonucleotide (e.g., siRNA, ASO) with and without fluorescent label (e.g., Cy3, Alexa Fluor 488)

  • Delivery reagent (e.g., LNP formulation, CPP, transfection reagent like Lipofectamine RNAiMAX)

  • Opti-MEM Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Reagents for qRT-PCR (e.g., RNA extraction kit, reverse transcriptase, qPCR master mix, primers for target and housekeeping genes)

  • Flow cytometer

  • Fluorescence microscope

Protocol:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection (e.g., 5 x 10^4 cells/well for HeLa).[7]

  • Complex Formation:

    • For lipid-based reagents, dilute the oligonucleotide and the delivery reagent separately in Opti-MEM.

    • Combine the diluted components and incubate at room temperature for 15-20 minutes to allow for complex formation. The final concentration of the oligonucleotide should be as specified in the experimental design (e.g., 10-100 nM).[9]

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the oligonucleotide-delivery reagent complexes to the cells.

    • Incubate for 4-6 hours at 37°C.[9]

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

    • Incubate the cells for an additional 24-48 hours.

  • Assessment of Cellular Uptake (Flow Cytometry):

    • For cells treated with fluorescently labeled oligonucleotides, wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution.

    • Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[9]

  • Assessment of Gene Knockdown (qRT-PCR):

    • Wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.[9]

Cytotoxicity Assay

This protocol describes how to assess the potential toxic effects of the oligonucleotide and delivery system.

Materials:

  • Target cells

  • Oligonucleotide and delivery system

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well white or clear-bottom plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the oligonucleotide-delivery system complexes and add them to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the assay.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-only control and plot the percentage of cell viability against the concentration. Calculate the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Visualizing Cellular Uptake and Intracellular Trafficking

Understanding the pathway of cellular entry and subsequent intracellular fate is crucial for optimizing oligonucleotide delivery.

General Cellular Uptake Workflow

The following diagram illustrates a typical experimental workflow for evaluating the cellular uptake and efficacy of an oligonucleotide delivery system.

G cluster_preparation Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis A Oligonucleotide + Delivery Vehicle B Complex Formation A->B D Transfection B->D C Cell Seeding C->D E Cellular Uptake (Microscopy/FACS) D->E F Gene Silencing (qRT-PCR/Western Blot) D->F G Cytotoxicity Assay D->G

Caption: Experimental workflow for in vitro evaluation.

Endocytic Pathways for Oligonucleotide Uptake

Oligonucleotides, whether "free" or complexed with a delivery vehicle, typically enter cells through various endocytic pathways.[2][3][14] The specific pathway can significantly influence the efficiency of endosomal escape and subsequent access to the target RNA in the cytoplasm or nucleus.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking Oligo Oligonucleotide Complex Clathrin Clathrin-mediated Oligo->Clathrin Caveolin Caveolin-mediated Oligo->Caveolin Macropino Macropinocytosis Oligo->Macropino PM Plasma Membrane Endosome Early Endosome Clathrin->Endosome Caveolin->Endosome Macropino->Endosome LateEndosome Late Endosome / MVB Endosome->LateEndosome Golgi Golgi Endosome->Golgi Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytosol Cytosol (Target Engagement) LateEndosome->Cytosol Endosomal Escape

Caption: Major endocytic pathways for oligonucleotide uptake.

Alternative and Emerging Delivery Strategies

The field of oligonucleotide delivery is continually evolving, with several innovative approaches under investigation.

  • Chemical Modifications: Modifications to the oligonucleotide backbone (e.g., phosphorothioate), sugar (e.g., 2'-O-methoxyethyl), and nucleobase can enhance stability, reduce immunogenicity, and improve uptake.[4][10][15]

  • Antibody-Oligonucleotide Conjugates (AOCs): These conjugates leverage the specificity of antibodies to target oligonucleotides to particular cell surface receptors, thereby enhancing delivery to specific cell types.

  • Extracellular Vesicles (EVs): EVs, such as exosomes, are natural nanoparticles that can be loaded with oligonucleotides and have the potential for targeted delivery with low immunogenicity.

Conclusion

The successful clinical translation of oligonucleotide therapeutics is intrinsically linked to the development of safe and effective delivery systems. While lipid-based nanoparticles and GalNAc conjugates have demonstrated significant success, particularly for liver-targeted delivery, there remains a critical need for technologies that can efficiently deliver oligonucleotides to other tissues.[16] A thorough, side-by-side comparison of novel delivery platforms like "this compound" with established methods, using standardized protocols as outlined in this guide, will be essential for advancing the next generation of oligonucleotide medicines.

References

A Comparative Toxicity Analysis of the Nucleoside Analog VP-U-6 and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the novel nucleoside analog VP-U-6 and other relevant nucleoside analogs. As this compound is a modified uridine derivative intended for oligonucleotide synthesis, its potential for cytotoxicity, particularly mitochondrial toxicity, warrants careful evaluation. This document summarizes key toxicological data for representative nucleoside analogs, details the experimental protocols for assessing their toxicity, and presents a logical workflow for the toxicological evaluation of new chemical entities in this class.

Understanding the Context: this compound

This compound is a modified uridine nucleoside analog with the chemical formula C24H40N4O9P2. Its structure is characterized by a phosphonate group at the 5' position and a phosphoramidite group at the 3' position of the ribose sugar. These modifications are designed to facilitate its use in oligonucleotide synthesis. However, alterations to the nucleoside scaffold can significantly impact its interaction with cellular machinery, potentially leading to toxic effects. The primary mechanism of toxicity for many nucleoside analogs involves the inhibition of mitochondrial DNA polymerase, leading to mitochondrial dysfunction.

Comparative Toxicity Data

While specific toxicity data for this compound is not publicly available, the following table summarizes the in vitro cytotoxicity and mitochondrial toxicity of several well-characterized nucleoside analogs. This data provides a baseline for understanding the potential toxicological profile of novel analogs like this compound.

CompoundChemical ClassCell LineCytotoxicity (IC50)Mitochondrial ToxicityReference
Zidovudine (AZT)Thymidine AnalogCEM0.4 µMInduces mtDNA depletion[1]
Zalcitabine (ddC)Deoxycytidine AnalogMT-40.13 µMPotent inhibitor of mtDNA synthesis[1]
Didanosine (ddI)Deoxyadenosine AnalogMT-4>100 µMModerate mtDNA toxicity[1]
Stavudine (d4T)Thymidine AnalogCEM5.6 µMInduces mtDNA depletion and lactate production[2]
Fialuridine (FIAU)Thymidine AnalogHepG2-Severe mitochondrial toxicity leading to liver failure[1]

Experimental Protocols

Accurate assessment of nucleoside analog toxicity relies on a battery of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[3]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mitochondrial Membrane Potential Assessment: JC-1 Assay

The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[6][7][8]

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[7]

  • Procedure:

    • Cell Culture and Treatment: Culture cells and treat them with the test compounds as described for the MTT assay. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

    • JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.

    • Washing: Wash the cells with assay buffer to remove excess dye.

    • Fluorescence Measurement: Measure the red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[7]

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Measurement

Increased production of reactive oxygen species (ROS) is a common indicator of cellular stress and mitochondrial dysfunction.[9][10][11]

  • Principle: Various fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are available to detect intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Cell Culture and Treatment: Treat cells with the test compounds.

    • Probe Loading: Load the cells with the ROS-sensitive probe (e.g., DCFH-DA) and incubate.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity corresponds to an elevated level of intracellular ROS.

Workflow for Comparative Toxicity Assessment

The following diagram illustrates a standardized workflow for the comparative toxicity assessment of a novel nucleoside analog like this compound.

Toxicity_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis & Risk Assessment A Compound Synthesis & Characterization (this compound & Analogs) B Cell Viability Assays (e.g., MTT, MTS) A->B C Mitochondrial Toxicity Assays (e.g., JC-1, Seahorse) A->C D Reactive Oxygen Species (ROS) Assay A->D E Data Analysis & IC50 Determination B->E C->E D->E F mtDNA Polymerase Inhibition Assay E->F I Compare Toxicity Profile to Known Analogs E->I G Apoptosis Assays (e.g., Caspase Activity, Annexin V) F->G H Genotoxicity Assays (e.g., Comet Assay, Micronucleus Test) G->H J Structure-Toxicity Relationship (STR) Analysis H->J I->J K Risk Assessment & Decision for Further Development J->K

Caption: A streamlined workflow for the toxicological evaluation of novel nucleoside analogs.

Conclusion

The evaluation of a novel nucleoside analog such as this compound necessitates a rigorous and multi-faceted approach to toxicity testing. While direct comparative data for this compound is not yet available, by utilizing the established toxicological profiles of other nucleoside analogs as a benchmark and employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize its safety profile. The provided workflow offers a systematic framework for this assessment, ensuring a thorough investigation of potential cytotoxic and mitochondriotoxic effects, which is critical for the advancement of safe and effective oligonucleotide-based therapeutics and research tools.

References

A Comparative Guide to the Validation of Unnatural Amino Acid Incorporation by Enzymatic Digestion

Author: BenchChem Technical Support Team. Date: December 2025

The successful site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and studying protein structure and function.[1][2] Following the expression of the target protein, a critical step is to validate the successful and precise incorporation of the UAA at the desired position. This guide provides a detailed comparison of enzymatic digestion followed by mass spectrometry with other common validation techniques, focusing on providing researchers, scientists, and drug development professionals with the necessary information to choose the most appropriate method.

Alternative Validation Methods

While enzymatic digestion coupled with mass spectrometry is a robust method, other techniques can also provide evidence for UAA incorporation:

  • Western Blotting: This method can be used if the UAA contains a unique chemical handle that can be specifically labeled with a fluorescent probe or an antibody. A successful incorporation will result in a band at the expected molecular weight of the full-length protein.[3]

  • Whole-Protein Mass Spectrometry (MS): Analysis of the intact protein by MS can confirm the mass of the modified protein, which should correspond to the theoretical mass of the protein with the incorporated UAA.

  • Fluorescence Spectroscopy: If the UAA is fluorescent, the fluorescence of the purified protein can be measured to confirm its presence.

  • X-ray Crystallography: For proteins that can be crystallized, the electron density map can definitively show the presence and location of the UAA.

A combination of these methods often provides the most conclusive evidence for successful UAA incorporation.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from different validation methods for the incorporation of a hypothetical UAA, termed here as "UAA (e.g., VP-U-6)", into a target protein.

Validation MethodParameter MeasuredResult for Control Protein (without UAA)Result for Target Protein (with UAA)Conclusion
Enzymatic Digestion + LC-MS/MS Mass of the target peptide1500.75 Da1650.85 DaMass shift of 150.1 Da confirms UAA incorporation.
Fragmentation pattern of the target peptideMatches theoretical fragmentation of the natural peptide.Matches theoretical fragmentation of the UAA-containing peptide.Sequence confirms site-specific incorporation.
Whole-Protein Mass Spectrometry Intact protein mass25,000 Da25,150 DaMass increase consistent with a single UAA incorporation.
Western Blot (Click Chemistry) Fluorescent signalNo signalSignal at the expected MWConfirms presence of the UAA's unique chemical handle.

Experimental Protocol: Enzymatic Digestion and Mass Spectrometry Analysis

This protocol outlines the key steps for validating UAA incorporation using enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Purification:

  • Express the target protein containing the UAA and a control version without the UAA in a suitable expression system (e.g., E. coli).
  • Purify both proteins to >95% purity using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

2. In-solution Enzymatic Digestion:

  • Denaturation and Reduction: Resuspend 20 µg of the purified protein in 50 µL of 8 M urea in 50 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.
  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 ZipTip or equivalent.

3. LC-MS/MS Analysis:

  • Resuspend the desalted peptides in 20 µL of 0.1% formic acid in water.
  • Inject 1-2 µg of the peptide mixture onto a C18 reverse-phase LC column.
  • Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
  • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode, acquiring both MS1 survey scans and MS2 fragmentation scans.

4. Data Analysis:

  • Search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.
  • Include a modification corresponding to the mass of the UAA on the target amino acid residue in the search parameters.
  • Manually inspect the MS/MS spectrum of the peptide containing the UAA to confirm the fragmentation pattern and pinpoint the site of incorporation.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating UAA incorporation and a hypothetical signaling pathway that could be studied using a protein containing a UAA.

experimental_workflow cluster_protein_production Protein Production cluster_digestion Sample Preparation cluster_analysis Analysis cluster_validation Validation Outcome Expression Protein Expression (with and without UAA) Purification Protein Purification Expression->Purification Digestion Enzymatic Digestion (e.g., Trypsin) Purification->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis and Sequence Validation LC_MSMS->Data_Analysis Confirmation Confirmation of UAA Incorporation Data_Analysis->Confirmation

Caption: Experimental workflow for the validation of UAA incorporation.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor-UAA Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Activation

Caption: Hypothetical signaling pathway studied using a UAA.

References

A Comparative Analysis of Phosphorothioate and 2'-O-Methyl Nucleic Acid Modifications for Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of nucleic acid therapeutics, chemical modifications to synthetic oligonucleotides are paramount for overcoming the inherent challenges of instability and delivery. Among the most widely adopted modifications are phosphorothioate (PS) linkages and 2'-O-methyl (2'OMe) ribose modifications. This guide provides a detailed comparative analysis of these two critical chemical alterations, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective impacts on oligonucleotide performance, supported by experimental data and protocols.

While this guide focuses on the comparison between phosphorothioate and 2'-O-Methyl modifications, it is important to note that the initial query for a comparison with "VP-U-6" did not yield any identifiable nucleic acid modification under that designation in publicly available scientific literature. It is possible that "this compound" may be a highly specific or internal nomenclature, a misnomer, or a novel, yet-to-be-published modification. Our extensive search revealed no relevant information linking this term to a specific chemical structure or application in oligonucleotide chemistry. Therefore, we have proceeded with a comparison to the well-established and highly relevant 2'-O-Methyl modification to provide a valuable and actionable guide for researchers in the field.

Introduction to Oligonucleotide Modifications

Unmodified oligonucleotides are susceptible to rapid degradation by nucleases present in biological fluids and tissues, severely limiting their therapeutic potential.[1] Chemical modifications are introduced to enhance their stability, improve binding affinity to target sequences, and modulate their pharmacokinetic and pharmacodynamic properties.

Phosphorothioate (PS) Modification: This modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide.[2][3] This change imparts significant resistance to nuclease degradation.[4]

2'-O-Methyl (2'OMe) Modification: In this modification, a methyl group is added to the 2' hydroxyl group of the ribose sugar. This modification also provides nuclease resistance and can increase the thermal stability of duplexes formed with target RNA.[1]

Comparative Performance Data

The choice between phosphorothioate and 2'-O-Methyl modifications, or a combination thereof, depends on the specific application and desired therapeutic profile. The following tables summarize key quantitative data comparing their performance.

Parameter Phosphorothioate (PS) 2'-O-Methyl (2'OMe) Unmodified Oligonucleotide
Nuclease Resistance High[2][3][4]Moderate to High[1]Low
Binding Affinity (Tm) Decreases Tm by ~0.5 °C per modification[2]Increases Tm of RNA:RNA duplexesBaseline
RNase H Activation Yes[2]NoYes (for DNA:RNA hybrids)
Protein Binding Increased non-specific protein binding[2][5]Reduced non-specific protein binding compared to PSLow
In vivo Half-life Significantly increased[2][3]IncreasedShort
Toxicity Potential for dose-dependent toxicity[6][7]Generally lower toxicity than PS[8]Low (but limited by instability)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of these modifications. Below are representative protocols for key experiments.

Synthesis of Modified Oligonucleotides

Objective: To synthesize oligonucleotides incorporating either phosphorothioate or 2'-O-Methyl modifications.

Methodology:

  • Solid-Phase Synthesis: Oligonucleotides are synthesized on a solid support (e.g., controlled pore glass) using an automated DNA/RNA synthesizer.

  • Phosphoramidite Chemistry: The synthesis proceeds in a 3' to 5' direction through a cycle of four steps: detritylation, coupling, capping, and oxidation (for standard phosphodiester bonds).

  • Incorporation of Modifications:

    • Phosphorothioate: The standard oxidation step is replaced with a sulfurization step using a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, DDTT).[4] This is performed after the coupling of each phosphoramidite monomer where a PS linkage is desired.

    • 2'-O-Methyl: 2'-O-Methyl-modified phosphoramidites of the desired nucleobases (A, C, G, U) are used as building blocks during the coupling step. The rest of the synthesis cycle remains the same.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a deprotection solution (e.g., concentrated ammonium hydroxide and methylamine).

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.

Nuclease Resistance Assay

Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Preparation: Prepare solutions of unmodified, phosphorothioate-modified, and 2'-O-Methyl-modified oligonucleotides at a standard concentration (e.g., 1 µM).

  • Nuclease Digestion: Incubate the oligonucleotides with a nuclease solution (e.g., snake venom phosphodiesterase for 3' exonuclease activity or fetal bovine serum to simulate biological conditions) at 37°C.

  • Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The enzymatic reaction is stopped by adding a quenching solution (e.g., EDTA) and heating.

  • Analysis: The integrity of the oligonucleotides is analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis - PAGE) or HPLC. The percentage of full-length oligonucleotide remaining at each time point is quantified.

Thermal Melting (Tm) Analysis

Objective: To determine the binding affinity of modified oligonucleotides to their complementary target strand.

Methodology:

  • Hybridization: The modified oligonucleotide is mixed with its complementary RNA or DNA target strand in a buffered solution (e.g., saline-sodium citrate buffer).

  • UV-Vis Spectrophotometry: The mixture is placed in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Generation: The absorbance at 260 nm is monitored as the temperature is gradually increased. The dissociation of the duplex results in an increase in absorbance (hyperchromic effect).

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. It is determined from the first derivative of the melting curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Antisense Oligonucleotide Mechanism of Action

This diagram illustrates the general mechanism of action for antisense oligonucleotides, highlighting the role of RNase H, which is relevant for phosphorothioate-modified oligonucleotides.

ASO_Mechanism ASO Antisense Oligonucleotide (ASO) (e.g., with PS modifications) Duplex ASO:mRNA Hybrid ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Translation_Block Translation Inhibition Duplex->Translation_Block Cleavage mRNA Cleavage RNaseH->Cleavage Oligo_Synthesis node_start Start with Solid Support node_cycle Detritylation Coupling (Standard or Modified Monomer) Capping Oxidation/Sulfurization node_start->node_cycle node_repeat Repeat for each monomer in sequence node_cycle->node_repeat node_repeat->node_cycle  Next Monomer node_final Final Detritylation node_repeat->node_final  End of Sequence node_cleave Cleavage & Deprotection node_final->node_cleave node_purify Purification (HPLC) node_cleave->node_purify node_end Purified Oligonucleotide node_purify->node_end

References

A Comparative Guide to Functional Assays for Modified Aptamers Targeting Interleukin-6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of functional assays for modified aptamers, with a specific focus on those targeting the pro-inflammatory cytokine Interleukin-6 (IL-6). The information presented here is intended for researchers, scientists, and drug development professionals working on novel therapeutic oligonucleotides. We will explore various in vitro assays to characterize aptamer binding and functional inhibition, using data from publicly available studies on modified IL-6 aptamers as illustrative examples.

Introduction to Modified Aptamers Against IL-6

Interleukin-6 is a cytokine that plays a critical role in immune responses and inflammation.[1] Its dysregulation is associated with a variety of inflammatory diseases and cancers.[1][2] Consequently, inhibiting IL-6 signaling is a key therapeutic strategy.[2] Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind to specific targets with high affinity and specificity, offering a viable alternative to traditional antibody-based therapies.[1] To enhance their stability and in vivo performance, aptamers are often chemically modified.[1][3] This guide will focus on functional assays for such modified aptamers, particularly Slow Off-rate Modified Aptamers (SOMAmers), which incorporate hydrophobic modifications to improve their binding and resistance to degradation.[1][3]

IL-6 Signaling Pathway

IL-6 initiates its signaling cascade through two primary pathways: the classic and the trans-signaling pathway.[4][5][6] In the classic pathway, IL-6 binds to the membrane-bound IL-6 receptor (IL-6R), which is expressed on a limited number of cell types. This complex then associates with the ubiquitously expressed gp130 signal-transducing protein, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[4][6] The trans-signaling pathway involves a soluble form of the IL-6R (sIL-6R). The IL-6/sIL-6R complex can activate cells that only express gp130, broadening the range of IL-6 responsive cells.[6][7] Both pathways can also activate the mitogen-activated protein kinase (MAPK) cascade.[4][5]

IL6_Signaling_Pathway IL-6 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6Rα sIL-6R sIL-6Rα gp130_mem gp130 sIL-6R->gp130_mem gp130 gp130 IL-6R_mem Membrane IL-6Rα IL-6R_mem->gp130_mem JAK JAK gp130_mem->JAK Activation RAS RAS JAK->RAS Activation via SHC/GRB2 STAT3 STAT3 STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Translocation MAPK MAPK (ERK1/2) RAS->MAPK Activation MAPK->Gene_Expression

Caption: The IL-6 signaling cascade, illustrating both classic and trans-signaling pathways leading to gene expression.

Quantitative Comparison of Modified IL-6 Aptamers

The performance of modified aptamers can be quantified through various assays that measure their binding affinity and functional inhibition. Below is a comparison of different modified DNA aptamers (SOMAmers) and an RNA aptamer targeting IL-6 and its receptor.

Aptamer/MoleculeModificationTargetBinding Affinity (Kd)Functional Inhibition (IC50)Reference
SL1025 5-(N-benzylcarboxamide)-2′-deoxyuridine (Bn-dU)IL-60.2 nM0.2 nM[1][2][3]
SL1032 5-[N-(1-naphthylmethyl)carboxamide]-2′-deoxyuridine (Nap-dU)IL-60.2 nM0.2 nM[2][8]
AIR-3 Unmodified RNAIL-6 Receptor20 nMN/A (non-inhibitory)[9][10]
FAIR-6 2'-Fluoro modified RNAIL-6 Receptor40.9 nMN/A (non-inhibitory)[11]
Tocilizumab Monoclonal AntibodyIL-6 ReceptorN/A~67 nM (60% inhibition)[1][3]

Key Functional Assays and Experimental Protocols

A comprehensive evaluation of modified aptamers requires a suite of functional assays. Here, we detail the methodologies for key experiments used to characterize IL-6 targeting aptamers.

Binding Affinity Assays

These assays are fundamental to determining the strength of the interaction between the aptamer and its target protein.

This method measures the equilibrium binding constant (Kd) in solution.

solution_affinity_assay Solution Affinity Assay Workflow A Radiolabel Aptamer (e.g., with ³²P) B Incubate labeled aptamer with varying concentrations of IL-6 protein A->B C Capture aptamer-protein complexes on a nitrocellulose filter B->C D Wash filter to remove unbound aptamer C->D E Quantify bound radioactivity (e.g., using a phosphorimager) D->E F Plot fraction of bound aptamer vs. IL-6 concentration E->F G Determine Kd from the binding curve F->G

Caption: Workflow for determining binding affinity using a solution-based filter binding assay.

Experimental Protocol:

  • Aptamer Labeling: The 5' end of the aptamer is radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: A constant, low concentration (<1 nM) of the labeled aptamer is incubated with a serial dilution of the target protein (e.g., recombinant human IL-6) in a suitable binding buffer (e.g., PBS with 1% BSA and 5 mM MgCl2).[3] The reaction is allowed to reach equilibrium.

  • Complex Capture: The reaction mixture is passed through a nitrocellulose filter under vacuum. The protein and any bound aptamer will be retained on the filter, while unbound aptamer passes through.

  • Washing: The filter is washed with cold binding buffer to remove non-specifically bound aptamer.

  • Quantification: The amount of radioactivity on the filter is quantified using a phosphorimager.[1]

  • Data Analysis: The fraction of bound aptamer is plotted against the concentration of the target protein. The data is then fitted to a suitable binding model (e.g., a sigmoidal dose-response model) to calculate the dissociation constant (Kd).[1]

Cell-Based Functional Assays

These assays evaluate the ability of the aptamer to inhibit the biological activity of its target in a cellular context.

This assay measures the inhibition of IL-6-induced gene expression.

Experimental Protocol:

  • Cell Culture: A reporter cell line (e.g., L4 cells) that expresses a luciferase gene under the control of an IL-6-responsive promoter is used.[1]

  • Treatment: Cells are plated in a multi-well plate and treated with a constant concentration of IL-6, along with varying concentrations of the modified aptamer or a control.

  • Incubation: The cells are incubated to allow for IL-6 signaling and subsequent luciferase expression.

  • Lysis and Luminescence Measurement: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luciferase activity in the presence of the aptamer is normalized to the activity with IL-6 alone (no aptamer). The percent inhibition is plotted against the aptamer concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1][3]

This assay assesses the aptamer's ability to inhibit IL-6-dependent cell growth.

cell_proliferation_assay Cell Proliferation Assay Workflow A Seed IL-6-dependent cells (e.g., U266B1 myeloma cells) in a multi-well plate B Treat cells with IL-6 and varying concentrations of the modified aptamer A->B C Incubate for a period allowing for cell proliferation (e.g., 48-72 hours) B->C D Add a proliferation reagent (e.g., MTS or WST-1) C->D E Measure absorbance, which correlates with the number of viable cells D->E F Calculate percent inhibition of proliferation and determine IC50 E->F

Caption: General workflow for a cell proliferation assay to measure aptamer-mediated inhibition.

Experimental Protocol:

  • Cell Seeding: Human myeloma (U266B1), hepatoma (HepG2), or other IL-6-dependent cell lines are seeded in 96-well plates.[8]

  • Treatment: Cells are treated with a sub-maximal stimulatory concentration of IL-6 and serial dilutions of the aptamer or a control antibody like tocilizumab.[3]

  • Incubation: Plates are incubated for 48-72 hours to allow for cell proliferation.

  • Viability Measurement: A colorimetric reagent (e.g., MTS) is added to the wells. Viable, metabolically active cells convert the reagent into a colored formazan product.

  • Data Analysis: The absorbance is read on a plate reader. The inhibition of cell proliferation is calculated relative to controls and plotted against inhibitor concentration to determine the IC50 value.[8]

Mechanistic Assays

These assays help to elucidate the mechanism by which the aptamer inhibits its target.

This assay determines if the aptamer functions by blocking the interaction between IL-6 and its receptor.

Experimental Protocol:

  • Plate Coating: A microtiter plate is coated with soluble IL-6 receptor α (sIL-6Rα).[3]

  • Inhibitor Incubation: Biotinylated IL-6 is pre-incubated with varying concentrations of the modified aptamer or other inhibitors.

  • Binding to Plate: The IL-6/inhibitor mixture is added to the sIL-6Rα-coated plate and incubated to allow binding.

  • Washing: The plate is washed to remove unbound IL-6.

  • Detection: The amount of bound biotinylated IL-6 is detected using streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate.[3]

  • Data Analysis: The signal is measured, and the percent inhibition of IL-6 binding to sIL-6Rα is plotted as a function of the aptamer concentration.

Conclusion

The functional characterization of modified aptamers is a critical step in their development as therapeutic agents. A combination of binding, cell-based, and mechanistic assays provides a comprehensive understanding of an aptamer's potency and mode of action. As demonstrated with modified aptamers targeting IL-6, these assays allow for direct comparison of different aptamer constructs and their performance against established antibody therapies. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of aptamer-based drug discovery.

References

Safety Operating Guide

Proper Disposal Procedures for VP-U-6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific chemical compound designated "VP-U-6" is not publicly available. The following procedures are based on established best practices for the safe disposal of general hazardous laboratory chemicals. All laboratory personnel must treat unknown or uncharacterized substances as hazardous. It is imperative to locate the specific Safety Data Sheet (SDS) for your compound and consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[1][2][3]

This guide provides essential safety and logistical information for the handling and disposal of potentially hazardous chemical waste like this compound, ensuring the safety of researchers, scientists, and drug development professionals, while maintaining environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of chemical reagents requires a cautious approach to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile rubber gloves.[1]
Body Protection A fully-buttoned lab coat.[1]
Respiratory Use in a well-ventilated area, such as a certified chemical fume hood.[2]

In case of exposure, immediately follow the first-aid measures outlined in the specific SDS for the chemical. If an SDS is not available, treat the situation with caution, remove the affected person to fresh air, flush contaminated skin or eyes with copious amounts of water, and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of any chemical waste must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[1]

  • Waste Identification and Segregation :

    • Characterize the waste. Hazardous waste can be defined by its ignitability, corrosivity, reactivity, or toxicity.[3]

    • Do not mix incompatible wastes. For example, acids should be stored separately from bases, and oxidizing agents kept apart from organic compounds.[3]

    • Solid and liquid wastes must be collected in separate, appropriate containers.[3]

  • Waste Collection and Container Management :

    • Select a compatible, leak-proof waste container with a secure lid.[2]

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[2][3]

    • Clearly label the container with the full chemical name(s) of the contents (no abbreviations or formulas) and the date the first waste was added.[2][3]

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Do not fill the container beyond 90% of its capacity.[3]

  • Storage of Chemical Waste :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2]

    • The storage area should be secure and accessible only to authorized personnel.[1]

    • Ensure the storage area is away from sources of ignition, heat, and direct sunlight.[2]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

    • Provide them with the accurate chemical name and any available safety data.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[4]

  • Contain and Absorb : For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5] For solid spills, carefully sweep up the material, avoiding dust generation.[4]

  • Collect and Dispose : Carefully collect the absorbed or swept material and place it into a labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report : Report the spill to your supervisor and your institution's EHS department, regardless of the size.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of a laboratory chemical such as this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response start Chemical identified as waste sds Locate and review SDS start->sds Step 1 spill Spill Occurs start->spill ehs Consult Institutional EHS Protocols sds->ehs Step 2 ppe Don Appropriate PPE ehs->ppe Step 3 container Select & Pre-label Compatible Waste Container ppe->container Step 4 collect Collect Waste (Do not exceed 90% capacity) container->collect Step 5 segregate Segregate from Incompatible Wastes collect->segregate Step 6 close Securely Close Container segregate->close Step 7 storage Store in Designated Secondary Containment Area close->storage Step 8 pickup Arrange for EHS/ Contractor Pickup storage->pickup Step 9 end Proper Disposal by Licensed Facility pickup->end Step 10 spill_evac Evacuate & Ventilate spill->spill_evac spill_contain Contain & Absorb spill_evac->spill_contain spill_collect Collect as Hazardous Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_report Report to Supervisor & EHS spill_decon->spill_report spill_report->storage Store with other waste

Disposal workflow for hazardous laboratory chemicals.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.